Ethyl 4-(1-naphthyl)-4-oxobutyrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-naphthalen-1-yl-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-19-16(18)11-10-15(17)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,2,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRHWEPJARAHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283418 | |
| Record name | Ethyl 4-(naphthalen-1-yl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73931-66-5 | |
| Record name | Ethyl γ-oxo-1-naphthalenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73931-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 31354 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073931665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC31354 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-(naphthalen-1-yl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-(1-naphthyl)-4-oxobutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(1-naphthyl)-4-oxobutyrate is a keto-ester derivative of naphthalene. This document provides a comprehensive overview of its fundamental chemical and physical properties, a proposed synthesis methodology based on established chemical reactions, and a summary of available spectral data. To date, the biological activity of this specific compound has not been extensively reported in publicly accessible literature. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this and related compounds in medicinal chemistry and materials science.
Core Properties
This section details the fundamental chemical and physical properties of this compound. The data presented is compiled from various chemical databases and supplier information.
Chemical and Physical Data
| Property | Value | Source |
| CAS Number | 73931-66-5 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₆H₁₆O₃ | PubChem |
| Molecular Weight | 256.30 g/mol | PubChem |
| IUPAC Name | ethyl 4-(1-naphthyl)-4-oxobutanoate | PubChem |
| Predicted Boiling Point | 419.3 ± 28.0 °C at 760 mmHg | ChemicalBook |
| Predicted Density | 1.141 ± 0.06 g/cm³ | ChemicalBook |
| Predicted Refractive Index | 1.589 | ChemicalBook |
| Predicted Flash Point | 193.3 ± 18.5 °C | ChemicalBook |
Spectral Data
Currently, limited experimental spectral data for this compound is available in the public domain. A reported ¹H NMR spectrum, likely corresponding to the compound, is presented below.
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| Naphthyl-H | 8.93 | d | 8.4 | 1H |
| Naphthyl-H | 8.17 | d | 7.2 | 1H |
| Naphthyl-H | 7.98 | d | 8.2 | 1H |
| Naphthyl-H | 7.86 | d | 8.1 | 1H |
| Naphthyl-H | 7.60 | t | 7.2 | 1H |
| Naphthyl-H | 7.52–7.43 | m | 2H | |
| -OCH₂CH₃ | 4.45 | q | 7.2 | 2H |
| -OCH₂CH₃ | 1.44 | t | 7.2 | 3H |
Note: The assignments of the methylene protons of the butyrate chain are not explicitly provided in the available data.
Synthesis and Experimental Protocols
-
Friedel-Crafts Acylation: Synthesis of the precursor, 4-(1-naphthyl)-4-oxobutanoic acid.
-
Fischer Esterification: Conversion of the carboxylic acid to the corresponding ethyl ester.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of 4-(1-naphthyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)
This protocol is adapted from the synthesis of a similar compound, 4-(p-methylphenyl)-4-oxobutanoic acid[1].
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, add naphthalene and succinic anhydride to a solvent such as nitrobenzene or 1,2-dichloroethane.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture onto crushed ice and add concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Isolation and Purification: The product, 4-(1-naphthyl)-4-oxobutanoic acid, will precipitate. Collect the solid by vacuum filtration, wash with water and a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Step 2: Synthesis of this compound (Fischer Esterification)
This is a general procedure for acid-catalyzed esterification[2].
-
Reaction Setup: In a round-bottom flask, dissolve 4-(1-naphthyl)-4-oxobutanoic acid in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel.
Biological Activity and Potential Applications
As of the date of this document, there are no specific studies detailing the biological activity, pharmacological properties, or applications of this compound in the peer-reviewed scientific literature.
However, the naphthalene moiety is a common scaffold in many biologically active compounds. Naphthalene derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The presence of the keto-ester functionality also offers potential for these molecules to act as intermediates in the synthesis of more complex, biologically active heterocyclic compounds.
Potential Research Directions
Given the lack of current data, the following workflow outlines a potential approach for the initial biological evaluation of this compound.
Caption: A generalized workflow for the initial biological screening of the title compound.
Conclusion
This compound is a readily synthesizable organic compound with well-defined chemical and physical properties. While its biological activities have not yet been explored, its structural features suggest potential for further investigation in drug discovery and materials science. This technical guide provides a foundational understanding of this compound and a framework for future research endeavors. The detailed, albeit proposed, experimental protocols offer a starting point for its synthesis and subsequent characterization. Further studies are warranted to elucidate the potential biological significance of this and related naphthalene derivatives.
References
An In-depth Technical Guide on Ethyl 4-(1-naphthyl)-4-oxobutyrate (CAS: 73931-66-5)
Disclaimer: Extensive literature searches for Ethyl 4-(1-naphthyl)-4-oxobutyrate (CAS: 73931-66-5) have revealed a significant lack of published scientific data. The compound is available from several chemical suppliers, indicating its use, likely as a chemical intermediate. However, detailed experimental protocols for its synthesis, comprehensive spectral and physicochemical characterization, and any biological activity or mechanism of action are not available in the public domain. This guide, therefore, provides foundational information based on supplier data and proposes a chemically sound, hypothetical synthesis pathway based on established organic chemistry principles.
Chemical Identity and Properties
This compound is a keto-ester derivative of naphthalene. Its structure features a naphthalene ring connected to a four-carbon chain containing a ketone and an ethyl ester functional group.
| Property | Value | Source |
| CAS Number | 73931-66-5 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C16H16O3 | [1] |
| Molecular Weight | 256.3 g/mol | [1] |
| IUPAC Name | ethyl 4-(naphthalen-1-yl)-4-oxobutanoate | [7] |
| Purity | Typically offered at ≥95% or ≥97% | [2][3][5] |
| Appearance | Not specified, likely a solid or oil | |
| Boiling Point | 419.3±28.0 °C (Predicted) | |
| Density | 1.141±0.06 g/cm3 (Predicted) |
Proposed Synthesis Pathway
While a specific, experimentally validated protocol for the synthesis of this compound is not available in the literature, a plausible and efficient route can be proposed based on the well-established Friedel-Crafts acylation reaction, followed by esterification. This two-step process is a standard method for the preparation of aryl keto-esters.
Step 1: Friedel-Crafts Acylation of Naphthalene with Succinic Anhydride
The synthesis would commence with the Friedel-Crafts acylation of naphthalene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 4-(1-naphthyl)-4-oxobutanoic acid. The reaction is typically carried out in an inert solvent like dichloromethane or nitrobenzene. The 1-position of the naphthalene ring is the preferred site of acylation.
Step 2: Esterification of 4-(1-naphthyl)-4-oxobutanoic acid
The resulting carboxylic acid is then subjected to Fischer esterification. This involves reacting the acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), to produce the final product, this compound.
A proposed workflow for this synthesis is depicted in the following diagram:
Caption: Proposed two-step synthesis of this compound.
Potential Applications in Research and Drug Development
Although no specific biological activities have been reported for this compound, its chemical structure suggests potential areas of investigation for researchers and drug development professionals. The naphthalene moiety is a common scaffold in medicinal chemistry, and derivatives have been explored for a range of therapeutic applications.
The γ-keto-ester functionality provides a versatile handle for further chemical modifications, allowing for the synthesis of a library of related compounds. Potential research directions could include:
-
Anticancer Drug Discovery: Naphthalene derivatives have been investigated for their potential as anticancer agents. The core structure of this compound could serve as a starting point for the development of novel cytotoxic compounds.
-
Enzyme Inhibition: The keto-ester motif could potentially interact with the active sites of various enzymes, making it a candidate for screening as an enzyme inhibitor.
-
Chemical Probe Development: This compound could be functionalized to create chemical probes for studying biological pathways or for use in high-throughput screening assays.
A logical workflow for the preliminary investigation of this compound is outlined below:
Caption: A general workflow for the investigation of a novel chemical entity.
Conclusion
This compound (CAS: 73931-66-5) is a commercially available chemical compound with a notable absence of detailed scientific literature. While this limits a comprehensive technical review, its chemical structure suggests it is a potentially useful intermediate for the synthesis of more complex naphthalene derivatives. The proposed synthesis via Friedel-Crafts acylation followed by esterification provides a viable route for its preparation in a laboratory setting. For researchers and professionals in drug development, this compound represents an unexplored chemical scaffold that could be a starting point for novel therapeutic agent discovery. Further investigation is required to elucidate its physicochemical properties, biological activities, and potential applications.
References
- 1. This compound , 0.99 , 73931-66-5 - CookeChem [cookechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1-Naphthalenebutanoicacid, g-oxo-, ethyl ester, CasNo.73931-66-5 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]
- 5. AB367763 | CAS 73931-66-5 – abcr Gute Chemie [abcr.com]
- 6. Page loading... [guidechem.com]
- 7. ethyl 4-naphthalen-1-yl-4-oxobutanoate price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 8. CAS Index | Ambeed [ambeed.com]
Spectroscopic Profile of Ethyl 4-(1-naphthyl)-4-oxobutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-(1-naphthyl)-4-oxobutyrate, a compound of interest in synthetic and medicinal chemistry. This document presents predicted and analogous experimental data for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also included to assist researchers in their laboratory practices.
Chemical Structure and Properties
Chemical Name: this compound Molecular Formula: C₁₆H₁₆O₃[1] Molecular Weight: 256.3 g/mol [1] CAS Number: 73931-66-5
Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, this guide combines predicted data with experimental data from closely related structural analogs to provide a representative spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the ethyl ester and the naphthylbutyrate moieties. The chemical shifts (δ) are influenced by the electronic environment of the protons.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |
| ~2.70 | Triplet | 2H | -CO-CH₂-CH₂ -CO₂Et |
| ~3.40 | Triplet | 2H | -CO-CH₂ -CH₂-CO₂Et |
| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~7.50 - 8.50 | Multiplet | 7H | Naphthyl aromatic protons |
Note: Predicted data is based on standard chemical shift tables and analysis of similar structures. For comparison, the aromatic protons of 1-acetylnaphthalene appear in the range of 7.38-8.75 ppm.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~14.2 | Primary (CH₃) | -O-CH₂-CH₃ |
| ~28.5 | Secondary (CH₂) | -CO-CH₂-CH₂ -CO₂Et |
| ~34.0 | Secondary (CH₂) | -CO-CH₂ -CH₂-CO₂Et |
| ~60.5 | Secondary (CH₂) | -O-CH₂ -CH₃ |
| ~124.0 - 134.0 | Tertiary (CH) & Quaternary (C) | Naphthyl aromatic carbons |
| ~173.0 | Quaternary (C=O) | Ester carbonyl |
| ~199.0 | Quaternary (C=O) | Ketone carbonyl |
Note: Predicted data is based on typical chemical shift ranges for the respective functional groups. For instance, the ketone carbonyl in related structures tyically appears above 195 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Typical IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |
| 3100 - 3000 | C-H stretch | Aromatic (Naphthyl) | Medium |
| 3000 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) | Strong |
| ~1735 | C=O stretch | Ester | Strong |
| ~1685 | C=O stretch | Aryl Ketone | Strong |
| 1600 - 1475 | C=C stretch | Aromatic (Naphthyl) | Medium |
| 1300 - 1000 | C-O stretch | Ester | Strong |
The IR spectrum will be dominated by two strong carbonyl absorptions for the ester and ketone groups. The presence of the aromatic naphthalene ring will be confirmed by the C-H and C=C stretching vibrations in their respective regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 256.
-
Key Fragments:
-
Loss of the ethoxy group (-OCH₂CH₃) from the ester: m/z = 211.
-
Loss of the ethyl group (-CH₂CH₃): m/z = 227.
-
Formation of the naphthoyl cation ([C₁₀H₇CO]⁺): m/z = 155.
-
Formation of the naphthyl cation ([C₁₀H₇]⁺): m/z = 127.
-
Fragments corresponding to the ethyl butyrate chain.
-
Table 4: Predicted Major Mass Spectrometry Peaks
| m/z | Proposed Fragment Ion |
| 256 | [M]⁺ (Molecular Ion) |
| 211 | [M - OCH₂CH₃]⁺ |
| 155 | [C₁₀H₇CO]⁺ |
| 127 | [C₁₀H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for organic compounds such as this compound.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe to the desired nucleus (¹H or ¹³C).
-
Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
Instrumental Analysis:
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly after analysis.
Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent (e.g., methanol, dichloromethane).
-
The sample can be introduced into the mass spectrometer via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).
Instrumental Analysis (EI-MS):
-
The sample is introduced into the ion source, which is under high vacuum.
-
The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positive ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion at a specific m/z value.
-
The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the structural elucidation of an organic compound using multiple spectroscopic techniques.
Caption: A flowchart illustrating the typical workflow from compound synthesis to structural confirmation using NMR, IR, and Mass Spectrometry.
References
An In-Depth Technical Guide on the Potential Biological Activity of Ethyl 4-(1-naphthyl)-4-oxobutyrate
Disclaimer: Direct experimental data on the biological activity of Ethyl 4-(1-naphthyl)-4-oxobutyrate is limited in publicly available scientific literature. This guide provides a comprehensive overview of the potential biological activities based on the known functions of its core structural motifs: the naphthalene ring and the keto-ester chain. The information presented is extrapolated from studies on structurally related compounds and is intended to guide future research and drug discovery efforts.
Introduction
This compound is a keto-ester derivative containing a naphthalene moiety. The unique combination of these chemical features suggests a potential for diverse biological activities. The naphthalene group, a bicyclic aromatic hydrocarbon, is a common scaffold in many biologically active compounds, contributing to interactions with biomolecules through π-π stacking and hydrophobic interactions. The keto-ester functionality provides sites for hydrogen bonding and potential hydrolysis, which can influence the compound's pharmacokinetic and pharmacodynamic properties. This document explores the predicted biological activities, potential mechanisms of action, and relevant experimental protocols to assess the therapeutic potential of this compound.
Predicted Biological Activities and Supporting Data
Based on the activities of structurally similar compounds, this compound is predicted to exhibit anticancer, antimicrobial, and enzyme inhibitory properties.
Naphthalene derivatives are well-documented for their cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the inhibition of key enzymes in cancer progression, such as receptor tyrosine kinases, or the induction of apoptosis.
-
VEGFR-2 Inhibition: Some naphthalene-chalcone derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1]
-
Tubulin Polymerization Inhibition: Certain naphthalene-chalcone compounds exhibit anticancer activity by inhibiting tubulin polymerization, similar to other known mitotic inhibitors.
-
Apoptosis Induction: Naphthalene-substituted triazole spirodienones have been found to induce apoptosis in cancer cells.
Table 1: Anticancer Activity of Related Naphthalene Derivatives
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Naphthalene-Chalcone Derivative (2j) | A549 (Lung Cancer) | IC50 | 7.835 ± 0.598 µM | [1] |
| Naphthalene-Chalcone Derivative (3a) | MCF-7 (Breast Cancer) | IC50 | 1.42 ± 0.15 µM | |
| Naphthalene-1,4-dione Analogue (44) | HEC1A (Endometrial Cancer) | IC50 | 6.4 µM | |
| Naphthalene-1-yloxyacetamide (5d) | MCF-7 (Breast Cancer) | IC50 | 0.078 µM (Aromatase Inhibition) | [2] |
The naphthalene scaffold is present in several compounds with demonstrated antimicrobial and antifungal properties. The lipophilic nature of the naphthalene ring may facilitate the disruption of microbial cell membranes.
Table 2: Antimicrobial Activity of Related Naphthalene Derivatives
| Compound Class | Microorganism | Activity Metric | Value | Reference |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3) | Pseudomonas aeruginosa MDR1 | MIC | 10 µg/mL | |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3) | Staphylococcus aureus MDR | MIC | 100 µg/mL | |
| 1-(dimethylaminomethyl)naphthalen-2-ol (2) | Penicillium notatum | MIC | 400 µg/mL |
Derivatives of 1-naphthol have been shown to be effective inhibitors of acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes. This suggests that this compound could also interact with and inhibit specific enzymes.
Table 3: Enzyme Inhibitory Activity of Related 1-Naphthol Derivatives
| Enzyme | Activity Metric | Kᵢ Value Range (µM) | Reference |
| Human Carbonic Anhydrase I (hCA I) | Kᵢ | 0.034 ± 0.54 to 0.724 ± 0.18 | [3][4] |
| Human Carbonic Anhydrase II (hCA II) | Kᵢ | 0.172 ± 0.02 to 0.562 ± 0.21 | [3][4] |
| Acetylcholinesterase (AChE) | Kᵢ | 0.096 ± 0.01 to 0.177 ± 0.02 | [3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Cell culture medium.
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted test compound to each well. Include vehicle-only controls.
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[5]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
This assay quantifies the ability of a compound to inhibit the kinase activity of VEGFR-2.
-
Materials:
-
Recombinant Human VEGFR-2 kinase.
-
Kinase buffer.
-
ATP.
-
VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Luminescent kinase assay kit (e.g., Kinase-Glo™).
-
Test compound.
-
White, opaque 96-well plates.
-
Microplate reader capable of measuring luminescence.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the test compound, VEGFR-2 kinase, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 45 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression.
-
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Bacterial or fungal strains.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Test compound.
-
96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
-
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Prepare two-fold serial dilutions of the test compound in the broth in a 96-well plate.
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[6]
-
Include a positive control (microorganism without the test compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth.[7]
-
Visualizations
The following diagram illustrates a generalized workflow for investigating the potential biological activities of this compound.
Caption: A workflow for the investigation of the biological activity of novel compounds.
Given the known activity of related naphthalene derivatives against VEGFR-2, this signaling pathway is a plausible target for this compound.
References
- 1. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
Ethyl 4-(1-naphthyl)-4-oxobutyrate: A Comprehensive Technical Guide for Chemical Intermediates in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(1-naphthyl)-4-oxobutyrate is a keto-ester of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of a variety of biologically active molecules. Its unique structure, featuring a naphthalene moiety linked to a flexible butyrate chain, provides a foundation for the development of novel therapeutic agents, particularly in the areas of neuroprotection and anti-inflammatory applications. This technical guide provides an in-depth overview of the synthesis, chemical properties, and potential applications of this compound as a key chemical intermediate. Detailed experimental protocols, comprehensive data summaries, and workflow visualizations are presented to facilitate its use in research and drug development.
Chemical Properties and Data
This compound is a white to off-white solid. The following table summarizes its key chemical and physical properties.
| Property | Value | Reference |
| CAS Number | 73931-66-5 | |
| Molecular Formula | C₁₆H₁₆O₃ | |
| Molecular Weight | 256.29 g/mol | |
| Predicted Boiling Point | 419.3±28.0 °C | |
| Predicted Density | 1.141±0.06 g/cm³ |
Table 1: Physicochemical Properties of this compound
Spectral Data
The structural integrity of this compound is confirmed through various spectroscopic techniques.
¹H NMR (300 MHz, CDCl₃): δ 8.93 (d, 1H, J=8.4 Hz), 8.17 (d, 1H, J=7.2 Hz), 7.98 (d, 1H, J=8.2 Hz), 7.86 (d, 1H, J=8.1 Hz), 7.60 (t, 1H, J=7.2 Hz), 7.52–7.43 (m, 2H), 4.45 (q, 2H, J=7.2 Hz), 1.44 (t, 3H, J=7.2 Hz).
Note: This spectrum was obtained from a reaction product consistent with the structure of this compound. Further confirmation with ¹³C NMR, IR, and MS is recommended for unambiguous identification.
Synthesis of this compound
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene with a suitable succinic acid derivative. Two main variations of this method are presented below.
Method 1: Friedel-Crafts Acylation with Ethyl Succinyl Chloride
This method involves the direct acylation of naphthalene with ethyl succinyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in a suitable inert solvent (e.g., dichloromethane, nitrobenzene) at 0-5 °C, add ethyl succinyl chloride (1.0 eq) dropwise.
-
After the addition is complete, add naphthalene (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
Method 2: Two-Step Synthesis from 4-(1-Naphthyl)-4-oxobutanoic Acid
This method involves the initial Friedel-Crafts acylation of naphthalene with succinic anhydride to form 4-(1-naphthyl)-4-oxobutanoic acid, followed by esterification.
-
Follow a similar Friedel-Crafts procedure as in Method 1, using succinic anhydride (1.0 eq) in place of ethyl succinyl chloride.
-
After workup, the resulting carboxylic acid can be purified by recrystallization.
-
Dissolve 4-(1-naphthyl)-4-oxobutanoic acid (1.0 eq) in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Purification can be achieved by column chromatography if necessary.
An In-Depth Technical Guide to Ethyl 4-(1-naphthyl)-4-oxobutyrate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(1-naphthyl)-4-oxobutyrate, a keto-ester derivative of naphthalene, holds significance as a synthetic intermediate in the preparation of more complex polycyclic aromatic compounds. Its discovery is intrinsically linked to the pioneering work of Sir Robert Downs Haworth in the 1930s on the synthesis of polycyclic aromatic hydrocarbons. This technical guide provides a comprehensive overview of the historical synthesis, detailed experimental protocols, and an exploration of its potential, albeit limited, biological significance.
Discovery and Historical Context
The synthesis of this compound is rooted in the broader efforts to construct polycyclic aromatic systems. The foundational chemistry was laid out by R.D. Haworth in his 1932 publication in the Journal of the Chemical Society, which detailed the syntheses of various alkylphenanthrenes.[1] While this paper does not explicitly mention the ethyl ester, it describes the crucial precursor, γ-(1-naphthoyl)propionic acid, synthesized via a Friedel-Crafts acylation of naphthalene with succinic anhydride. This reaction is a key step in what is now known as the Haworth synthesis.
The subsequent esterification of this acid to its ethyl ester, this compound, follows standard and well-established chemical procedures. The primary historical significance of this compound, therefore, lies in its role as a building block for creating more complex molecules, particularly in the field of medicinal and materials chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 73931-66-5 |
| Molecular Formula | C₁₆H₁₆O₃ |
| Molecular Weight | 256.3 g/mol |
| IUPAC Name | ethyl 4-(1-naphthyl)-4-oxobutanoate |
| Synonyms | Ethyl γ-oxo-1-naphthalenebutanoate, 1-Naphthalenebutanoic acid, γ-oxo-, ethyl ester |
| Appearance | Not specified in available literature |
| Storage Temperature | 2-8°C |
Synthesis and Experimental Protocols
The synthesis of this compound is a two-step process, beginning with the Haworth reaction to form the carboxylic acid precursor, followed by esterification.
Step 1: Synthesis of γ-(1-Naphthoyl)propionic Acid
This step involves the Friedel-Crafts acylation of naphthalene with succinic anhydride. The protocol described by Haworth in 1932 serves as the foundational method.[1]
Experimental Protocol:
-
Reaction Setup: A solution of naphthalene (1 molar equivalent) and succinic anhydride (1 molar equivalent) in a suitable solvent (e.g., nitrobenzene or carbon disulfide) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) (2.2 molar equivalents) is added portion-wise to the stirred solution while maintaining a low temperature (0-5°C) using an ice bath.
-
Reaction: After the addition of the catalyst, the reaction mixture is allowed to warm to room temperature and then heated under reflux for a specified period (typically 1-3 hours) to ensure complete reaction.
-
Work-up: The reaction mixture is cooled and then poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Isolation and Purification: The resulting solid, γ-(1-naphthoyl)propionic acid, is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as aqueous ethanol.
Diagram of the Synthetic Pathway (Step 1):
References
An In-depth Technical Guide on the Safety and Handling of Ethyl 4-(1-naphthyl)-4-oxobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Ethyl 4-(1-naphthyl)-4-oxobutyrate (CAS No. 73931-66-5), a chemical intermediate of interest in pharmaceutical research and development. Due to the limited availability of extensive published data on this specific compound, this guide emphasizes general laboratory safety principles and data extrapolated from available safety data sheets.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is essential for the safe handling, storage, and use of the compound in a laboratory setting.
| Property | Value | Source |
| CAS Number | 73931-66-5 | |
| Molecular Formula | C₁₆H₁₆O₃ | |
| Molecular Weight | 256.3 g/mol | |
| IUPAC Name | ethyl 4-(1-naphthyl)-4-oxobutanoate | |
| Purity | >97% | |
| Storage Temperature | 2-8°C | |
| Appearance | Not specified (likely a solid) | |
| Solubility | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Flash Point | Not specified | |
| Density | Not specified |
Safety and Hazard Information
As a research chemical, this compound should be handled with care, assuming it may possess unknown hazards. The following information is based on general principles for handling similar chemical structures.
Hazard Identification:
-
Pictograms: Not specified in available documents. As a precaution, treat as harmful.
-
Signal Word: Not specified.
-
Hazard Statements: The specific hazards have not been fully characterized. Based on structurally related compounds, potential hazards may include skin irritation, eye irritation, and respiratory tract irritation. Ingestion may be harmful.
-
Precautionary Statements:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Dispose of contents/container in accordance with local/regional/national/international regulations.
-
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.
-
Handling:
-
Use this compound only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools if the compound is a flammable solid.
-
Minimize the quantity of material handled at any one time.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is between 2-8°C.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Keep away from food and drink.
-
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Seek immediate medical attention.
Experimental Protocols
Caption: General laboratory workflow for handling research chemicals.
Logical Relationships in Safety Procedures
The following diagram illustrates the logical flow of considerations and actions to ensure safety when working with this compound.
Caption: Logical flow of safety procedures for handling the compound.
Conclusion
While this compound is a valuable compound for research and development, the lack of comprehensive safety and toxicity data necessitates a cautious approach. All handling should be performed by trained personnel in a controlled laboratory environment, adhering to the highest standards of safety. This guide provides a framework for its safe use, but it is incumbent upon the user to seek out the most current safety information and to conduct a thorough risk assessment before commencing any experimental work.
Methodological & Application
Synthesis of Ethyl 4-(1-naphthyl)-4-oxobutyrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 4-(1-naphthyl)-4-oxobutyrate, a valuable intermediate in medicinal chemistry and drug development. The primary synthetic route detailed is a two-step process involving the Friedel-Crafts acylation of naphthalene followed by Fischer esterification.
Overview and Synthetic Strategy
The synthesis of this compound is most reliably achieved through a two-step synthetic sequence. The first step involves the Friedel-Crafts acylation of naphthalene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield 4-(1-naphthyl)-4-oxobutanoic acid. The regioselectivity of this reaction is crucial, with the formation of the 1-substituted naphthalene being favored under kinetic control at lower temperatures. The subsequent step is the esterification of the resulting carboxylic acid with ethanol under acidic conditions to afford the target ethyl ester.
Experimental Protocols
Step 1: Synthesis of 4-(1-naphthyl)-4-oxobutanoic acid
This protocol details the Friedel-Crafts acylation of naphthalene with succinic anhydride.
Materials:
-
Naphthalene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Dichloromethane (solvent)
-
5% Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crushed ice
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add naphthalene (1.0 eq) and nitrobenzene or dichloromethane as the solvent.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
To this cooled suspension, add anhydrous aluminum chloride (2.2 eq) portion-wise, ensuring the temperature does not rise above 10 °C.
-
In a separate beaker, dissolve succinic anhydride (1.1 eq) in the chosen solvent and add this solution to the dropping funnel.
-
Add the succinic anhydride solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
The reaction is then quenched by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid.
-
If nitrobenzene was used as the solvent, it can be removed by steam distillation. If dichloromethane was used, the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic extracts are washed with a saturated solution of sodium bicarbonate and then with water.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude 4-(1-naphthyl)-4-oxobutanoic acid can be purified by recrystallization from a suitable solvent such as a mixture of acetone and water.
Step 2: Synthesis of this compound
This protocol describes the Fischer esterification of 4-(1-naphthyl)-4-oxobutanoic acid.
Materials:
-
4-(1-naphthyl)-4-oxobutanoic acid
-
Absolute ethanol (EtOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-(1-naphthyl)-4-oxobutanoic acid (1.0 eq) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 4-(1-naphthyl)-4-oxobutanoic acid
| Parameter | Condition 1 | Condition 2 |
| Starting Material | Naphthalene | Naphthalene |
| Acylating Agent | Succinic anhydride | Succinic anhydride |
| Catalyst | Anhydrous AlCl₃ | Anhydrous AlCl₃ |
| Solvent | Dichloromethane | Nitrobenzene |
| Temperature | 0-5 °C then RT | 0-5 °C then RT |
| Reaction Time | 4-6 hours | 4-6 hours |
| Typical Yield | Moderate to Good | Moderate to Good |
| Notes | Favors 1-substitution (kinetic product). | Can lead to a mixture of 1- and 2-isomers. |
Table 2: Predicted Characterization Data for this compound
| Analysis | Predicted Data |
| Appearance | Pale yellow oil or low-melting solid |
| Molecular Formula | C₁₆H₁₆O₃ |
| Molecular Weight | 256.29 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.60-8.50 (m, 1H, Ar-H), 8.05-7.95 (m, 1H, Ar-H), 7.90-7.80 (m, 1H, Ar-H), 7.60-7.40 (m, 4H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.40 (t, J = 6.5 Hz, 2H, -COCH₂-), 2.80 (t, J = 6.5 Hz, 2H, -CH₂CO₂Et), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 201.0 (C=O, ketone), 173.0 (C=O, ester), 135.5, 133.8, 130.5, 129.0, 128.5, 128.0, 126.5, 126.0, 125.5, 124.0 (Ar-C), 60.5 (-OCH₂CH₃), 35.0 (-COCH₂-), 29.0 (-CH₂CO₂Et), 14.2 (-OCH₂CH₃) |
| Mass Spectrometry (ESI+) | m/z 257.11 [M+H]⁺, 279.09 [M+Na]⁺ |
Note: The NMR data is predicted based on the structure and known chemical shifts for similar compounds. Actual experimental data may vary.
Visualizations
Application Notes and Protocols: Synthesis of Ethyl 4-(1-naphthyl)-4-oxobutyrate via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 4-(1-naphthyl)-4-oxobutyrate. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of naphthalene with succinic anhydride to yield 4-(1-naphthyl)-4-oxobutanoic acid, followed by a Fischer esterification to produce the target ethyl ester. This compound serves as a valuable intermediate in medicinal chemistry and drug development.
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is pivotal in the synthesis of aryl ketones, which are key precursors for a wide range of pharmaceutical compounds. The acylation of naphthalene predominantly occurs at the α-position (C-1) under kinetic control, particularly at lower temperatures and in non-polar solvents, due to the higher stability of the corresponding sigma complex.[1]
This compound is a derivative of naphthalene with potential applications as a building block in the synthesis of more complex molecules with therapeutic interest. Its structural motif is found in various biologically active compounds. This protocol details a reliable method for its laboratory-scale synthesis.
Reaction Scheme
The overall synthesis proceeds in two main steps:
-
Friedel-Crafts Acylation: Naphthalene is acylated with succinic anhydride in the presence of anhydrous aluminum chloride to form 4-(1-naphthyl)-4-oxobutanoic acid.
-
Fischer Esterification: The resulting carboxylic acid is esterified with ethanol in the presence of a catalytic amount of sulfuric acid to yield this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Friedel-Crafts Acylation | Naphthalene, Succinic Anhydride | Anhydrous Aluminum Chloride (AlCl₃) | Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂) | 0 - 5 | 3 - 4 | 70 - 80 |
| 2 | Fischer Esterification | 4-(1-naphthyl)-4-oxobutanoic acid, Ethanol | Sulfuric Acid (H₂SO₄) | Ethanol (excess) | Reflux (approx. 78) | 4 - 6 | 85 - 95 |
Experimental Protocols
Step 1: Synthesis of 4-(1-naphthyl)-4-oxobutanoic acid
Materials:
-
Naphthalene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, add naphthalene (1.0 eq) and anhydrous dichloromethane.
-
Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.
-
Slowly add anhydrous aluminum chloride (2.2 eq) to the suspension in portions, ensuring the temperature does not exceed 10 °C.
-
In a separate beaker, dissolve succinic anhydride (1.1 eq) in anhydrous dichloromethane.
-
Add the succinic anhydride solution dropwise to the naphthalene-AlCl₃ suspension over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 3-4 hours.
-
Carefully pour the reaction mixture onto crushed ice, followed by the slow addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid product into the aqueous layer.
-
Acidify the aqueous bicarbonate layer with concentrated HCl until the product precipitates.
-
Filter the precipitate, wash with cold deionized water, and dry under vacuum to obtain 4-(1-naphthyl)-4-oxobutanoic acid as a solid.
Step 2: Synthesis of this compound
Materials:
-
4-(1-naphthyl)-4-oxobutanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-(1-naphthyl)-4-oxobutanoic acid (1.0 eq) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5 drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain pure this compound.
Characterization of this compound
-
Appearance: Expected to be a pale yellow oil or a low-melting solid.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include: a triplet for the methyl protons of the ethyl group (~1.3 ppm), a quartet for the methylene protons of the ethyl group (~4.2 ppm), two triplets for the methylene protons of the butyrate chain (~2.8 and ~3.4 ppm), and a complex multiplet pattern for the seven aromatic protons of the naphthalene ring (~7.4-8.5 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals would include: the methyl carbon of the ethyl group (~14 ppm), the methylene carbon of the ethyl group (~61 ppm), the two methylene carbons of the butyrate chain (~28 and ~34 ppm), multiple signals for the aromatic carbons of the naphthalene ring (~124-138 ppm), the ester carbonyl carbon (~173 ppm), and the ketone carbonyl carbon (~199 ppm).
-
IR (neat, cm⁻¹): Expected characteristic peaks would include a strong C=O stretching vibration for the ester at ~1735 cm⁻¹, a strong C=O stretching vibration for the aryl ketone at ~1685 cm⁻¹, C-O stretching vibrations for the ester at ~1250-1100 cm⁻¹, and aromatic C-H stretching at ~3050 cm⁻¹.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be expected at m/z = 256.11, corresponding to the molecular formula C₁₆H₁₆O₃.
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
Safety Precautions
-
Friedel-Crafts reactions should be carried out in a well-ventilated fume hood as anhydrous aluminum chloride reacts violently with moisture and releases HCl gas.
-
Concentrated acids (HCl and H₂SO₄) are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care in a fume hood.
-
Ensure all glassware is thoroughly dried before use in the Friedel-Crafts acylation step to prevent decomposition of the catalyst.
References
Application Notes and Protocols for the Purification of Ethyl 4-(1-naphthyl)-4-oxobutyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Ethyl 4-(1-naphthyl)-4-oxobutyrate, a key intermediate in various synthetic pathways. The following methods, including column chromatography and recrystallization, have been compiled to ensure high purity of the final compound, suitable for downstream applications in research and drug development.
Introduction
This compound is a keto-ester that often requires rigorous purification to remove starting materials, by-products, and other impurities. The choice of purification technique depends on the nature and quantity of the impurities present, as well as the desired final purity and scale of the operation. This document outlines two primary methods for purification: flash column chromatography for the separation of a wide range of impurities and recrystallization for achieving high crystalline purity.
Data Presentation
The following tables summarize typical parameters and expected outcomes for the purification of this compound. These values are representative and may require optimization for specific crude sample compositions.
Table 1: Flash Column Chromatography Parameters and Expected Results
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 20%) |
| Loading Technique | Dry loading or minimal solvent volume |
| Typical Recovery | 85-95% |
| Purity Before | ~80-90% (by HPLC) |
| Purity After | >98% (by HPLC) |
Table 2: Recrystallization Parameters and Expected Results
| Parameter | Value |
| Solvent System | Ethanol/Water or Ethyl Acetate/Hexane |
| Dissolution Temperature | Boiling point of the solvent |
| Crystallization Temperature | Room temperature followed by 0-4 °C |
| Typical Recovery | 70-85% |
| Purity Before | >95% (by HPLC) |
| Purity After | >99.5% (by HPLC) |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for purifying crude this compound containing various impurities with different polarities.
Materials:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass column with stopcock
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, and 20% ethyl acetate in hexane) to elute the compound of interest.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.
-
Analysis: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is a highly effective technique for obtaining a product with high crystalline purity, provided a suitable solvent system is identified.
Materials:
-
Crude or partially purified this compound
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, hexane) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A solvent pair (e.g., ethanol/water or ethyl acetate/hexane) can also be effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair).
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: If using a solvent pair, add the less soluble solvent dropwise to the hot solution until it becomes slightly cloudy. Reheat to get a clear solution. Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Mandatory Visualization
Caption: Workflow for the purification and analysis of this compound.
Application Note: Analytical Methods for the Characterization of Ethyl 4-(1-naphthyl)-4-oxobutyrate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 4-(1-naphthyl)-4-oxobutyrate is a keto-ester compound that can serve as a key intermediate in the synthesis of various pharmaceutical agents and complex organic molecules. Its purity and structural integrity are paramount for the successful synthesis of downstream products. This document provides detailed application notes and protocols for the comprehensive characterization of this compound using fundamental analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 73931-66-5 | |
| Molecular Formula | C₁₆H₁₆O₃ | |
| Molecular Weight | 256.3 g/mol | |
| IUPAC Name | ethyl 4-(1-naphthyl)-4-oxobutanoate | |
| Boiling Point | 419.3 ± 28.0 °C (Predicted) | |
| Density | 1.141 ± 0.06 g/cm³ (Predicted) | |
| Storage Temperature | 2-8 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).
-
Acquire a ¹³C NMR spectrum using proton decoupling (e.g., >1024 scans, 2-second relaxation delay).
-
-
Data Processing: Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Data Presentation: Expected Chemical Shifts
The following table summarizes the predicted ¹H NMR chemical shifts for this compound.
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Integration |
| Naphthyl-H | 8.9 - 7.4 | Multiplet | 7H |
| -O-CH₂ -CH₃ | 4.15 | Quartet | 2H |
| -CO-CH₂ - | 3.40 | Triplet | 2H |
| -CH₂-CH₂ -CO- | 2.80 | Triplet | 2H |
| -O-CH₂-CH₃ | 1.25 | Triplet | 3H |
Note: Predicted values are based on standard functional group ranges and may vary based on solvent and experimental conditions.
Visualization: NMR Analysis Workflow
Caption: Workflow for structural elucidation via NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for volatile and thermally stable compounds like this compound.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Injection: Inject 1 µL of the solution into the GC inlet, which is typically heated to 250-280 °C.
-
Chromatographic Separation: Use a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Program the oven temperature to ramp from a low initial temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C) at a rate of 10-20 °C/min to separate the analyte from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source. Electron Ionization (EI) at 70 eV is a standard method.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole) and detected.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Data Presentation: Expected Mass-to-Charge Ratios (m/z)
| Ion | Calculated Exact Mass (m/z) | Description |
| [M]⁺ | 256.11 | Molecular Ion |
| [M-OC₂H₅]⁺ | 211.08 | Loss of the ethoxy group |
| [C₁₀H₇CO]⁺ | 155.05 | Naphthoyl cation |
| [C₁₀H₇]⁺ | 127.05 | Naphthyl cation |
Visualization: GC-MS Analysis Workflow
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 4-(1-naphthyl)-4-oxobutyrate
Introduction
Ethyl 4-(1-naphthyl)-4-oxobutyrate is a chemical intermediate with applications in organic synthesis and pharmaceutical research. Its purity and quantification are critical for ensuring the quality and consistency of downstream products. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method is designed to be simple, accurate, and robust, making it suitable for routine quality control and research applications. The molecular formula for this compound is C₁₆H₁₆O₃, with a molecular weight of 256.3 g/mol .
Principle
This method utilizes reverse-phase HPLC with UV detection. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase (a mixture of acetonitrile and water). The concentration of this compound is determined by comparing its peak area to that of a standard of known concentration.
Experimental
Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC vials with septa.
-
Syringe filters (0.45 µm).
Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade) |
| Gradient | 60% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Reagent and Standard Preparation
-
Mobile Phase: Prepare the required volumes of water and acetonitrile. Degas the solvents before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Results and Discussion
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor (T) | T ≤ 2 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) | 0.8% |
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at five different concentrations. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 125,000 |
| 25 | 310,000 |
| 50 | 630,000 |
| 75 | 940,000 |
| 100 | 1,255,000 |
| Correlation Coefficient (r²) | > 0.999 |
Hypothetical Chromatogram Data
| Compound | Retention Time (min) |
| This compound | ~ 8.5 |
Conclusion
The proposed HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method demonstrates good linearity and system suitability (based on hypothetical data), making it suitable for routine quality control and research purposes. Method validation in accordance with ICH guidelines is recommended before implementation.
Detailed Experimental Protocol
1. Objective
To provide a step-by-step protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).
2. Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, filtered and deionized)
-
Sample containing this compound
3. Instrumentation
-
HPLC system equipped with a UV detector
-
C18 analytical column (4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Micropipettes
-
Sonicator
-
Vortex mixer
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials and caps
4. Preparation of Solutions
-
Mobile Phase A: HPLC Grade Water
-
Mobile Phase B: HPLC Grade Acetonitrile
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Add approximately 7 mL of acetonitrile and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Make up to the mark with acetonitrile and mix well.
-
-
Calibration Standards:
-
Prepare a series of calibration standards (e.g., 10, 25, 50, 75, 100 µg/mL) by diluting the Standard Stock Solution with a 60:40 mixture of Acetonitrile:Water.
-
5. Sample Preparation
-
Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
6. HPLC System Setup and Operation
-
Set up the HPLC system with the C18 column.
-
Purge the pump with the mobile phases.
-
Equilibrate the column with the initial mobile phase composition (60% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Set the column oven temperature to 30°C and the UV detection wavelength to 254 nm.
-
Create a sequence table for the analysis of the blank (mobile phase), standard solutions, and sample solutions.
-
Inject 10 µL of each solution.
7. Data Analysis
-
Integrate the peak corresponding to this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the sample solution using the regression equation.
-
Calculate the percentage purity or assay of this compound in the original sample using the following formula:
% Assay = (C × V × DF) / (W × 10)
Where:
-
C = Concentration of the analyte in the sample solution (µg/mL) from the calibration curve
-
V = Initial volume of the sample preparation (mL)
-
DF = Dilution factor (if any)
-
W = Weight of the sample taken (mg)
-
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Ethyl 4-(1-naphthyl)-4-oxobutyrate: A Versatile Scaffold for Medicinal Chemistry
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(1-naphthyl)-4-oxobutyrate is a keto-ester building block with significant potential in medicinal chemistry. Its naphthyl moiety provides a rigid, lipophilic scaffold that can engage in π-π stacking and hydrophobic interactions within biological targets, while the keto and ester functionalities offer versatile handles for chemical modification. This document outlines the potential applications of this compound as a precursor for the synthesis of novel therapeutic agents, drawing upon the biological activities of structurally related compounds. While direct experimental data for derivatives of this specific building block is limited in publicly available literature, the extensive research on analogous naphthyl and keto-ester compounds provides a strong basis for its utility in drug discovery, particularly in the development of anticancer agents and enzyme inhibitors.
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from naphthalene:
-
Friedel-Crafts Acylation: Naphthalene can be acylated with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield 4-(1-naphthyl)-4-oxobutanoic acid.
-
Fischer Esterification: The resulting carboxylic acid can then be esterified with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to afford the target compound, this compound.
Potential Applications in Medicinal Chemistry
Based on the known biological activities of structurally similar molecules, this compound is a promising starting material for the development of:
-
Anticancer Agents: The naphthyl group is a common feature in many cytotoxic compounds. Derivatives of this compound could be designed to target various cancer-related pathways. For instance, naphthoquinone derivatives have been shown to induce apoptosis and autophagy in cancer cells.[1]
-
Enzyme Inhibitors: The keto-butyrate core can be utilized to synthesize inhibitors of various enzymes. For example, derivatives of 1-naphthol have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and carbonic anhydrases (CAs).[2] Furthermore, related aryl-dioxobutanoate structures have been investigated as inhibitors of Src kinase, a key target in cancer therapy.[3]
Quantitative Data for Structurally Related Bioactive Molecules
The following tables summarize the biological activities of compounds that are structurally related to potential derivatives of this compound, providing a rationale for its use as a medicinal chemistry building block.
Table 1: Anticancer Activity of Naphthoquinone Derivatives [4]
| Compound | Cancer Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| 11 | HuCCA-1 | 0.15 | 4.14 |
| A549 | 0.34 | 4.52 | |
| HepG2 | 0.33 | 4.69 | |
| MOLT-3 | 1.55 | 43.57 | |
| Doxorubicin | HuCCA-1 | - | 1.08 |
| A549 | - | 3.02 | |
| HepG2 | - | 2.02 |
Table 2: Enzyme Inhibitory Activity of 1-Naphthol Derivatives [2]
| Compound | Target Enzyme | Kᵢ (µM) |
| 4c | hCA I | 0.034 ± 0.54 |
| hCA II | 0.172 ± 0.02 | |
| AChE | 0.096 ± 0.01 | |
| 4d | hCA I | 0.052 ± 0.11 |
| hCA II | 0.211 ± 0.05 | |
| AChE | 0.112 ± 0.03 | |
| 5a | hCA I | 0.724 ± 0.18 |
| hCA II | 0.562 ± 0.21 | |
| AChE | 0.177 ± 0.02 |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and evaluation of a bioactive derivative from this compound, based on established methodologies for similar compounds.
Protocol 1: Synthesis of a Hypothetical Naphthyl-Substituted Pyrazole Derivative
This protocol describes the synthesis of a pyrazole derivative, a common pharmacophore, using this compound as the starting material.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (20 mL), add hydrazine hydrate (1.2 mmol).
-
Add a catalytic amount of glacial acetic acid and reflux the mixture for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired pyrazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Hypothetical)
This protocol outlines a general method for evaluating the inhibitory activity of a synthesized derivative against a protein kinase, such as Src kinase.
Materials:
-
Synthesized test compound
-
Recombinant human Src kinase
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the peptide substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
References
- 1. Design, synthesis and anticancer activity of naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 4. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Ethyl 4-(1-naphthyl)-4-oxobutyrate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Ethyl 4-(1-naphthyl)-4-oxobutyrate and its derivatives. This class of compounds holds potential for further exploration in drug discovery and development due to its structural features. The following sections detail the synthetic pathway, experimental procedures, and characterization data.
Synthetic Pathway Overview
The synthesis of this compound is a two-step process. The first step involves the Friedel-Crafts acylation of naphthalene with succinic anhydride to yield the intermediate, 4-(1-naphthyl)-4-oxobutanoic acid. The subsequent step is a Fischer esterification of the carboxylic acid intermediate with ethanol to produce the final ethyl ester derivative.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Synthesis of 4-(1-naphthyl)-4-oxobutanoic acid (Intermediate)
This procedure outlines the Friedel-Crafts acylation of naphthalene.
Workflow Diagram:
Caption: Experimental workflow for the Friedel-Crafts acylation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Naphthalene | 128.17 | 12.8 g | 0.1 |
| Succinic Anhydride | 100.07 | 10.0 g | 0.1 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 29.3 g | 0.22 |
| Nitrobenzene | - | 100 mL | - |
| Crushed Ice | - | 200 g | - |
| Concentrated HCl | - | 20 mL | - |
| Diethyl Ether | - | 3 x 100 mL | - |
| 5% Sodium Bicarbonate Solution | - | 2 x 50 mL | - |
| Saturated Brine Solution | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
| Ethanol | - | For recrystallization | - |
| Water | - | For recrystallization | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve naphthalene (12.8 g, 0.1 mol) and succinic anhydride (10.0 g, 0.1 mol) in nitrobenzene (100 mL).
-
Cool the mixture in an ice-salt bath to 0-5 °C.
-
Slowly add anhydrous aluminum chloride (29.3 g, 0.22 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture slowly onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL) with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with a 5% sodium bicarbonate solution (2 x 50 mL) and then with a saturated brine solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 4-(1-naphthyl)-4-oxobutanoic acid.
Expected Yield: Approximately 75-85%.
Characterization Data for 4-(1-naphthyl)-4-oxobutanoic acid:
| Parameter | Value |
| Appearance | White to off-white solid |
| Melting Point | 155-158 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.65 (d, 1H), 8.05 (d, 1H), 7.90 (m, 2H), 7.55 (m, 3H), 3.40 (t, 2H), 2.85 (t, 2H), 11.5 (br s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 201.5, 178.0, 134.5, 133.8, 131.0, 129.5, 128.8, 128.5, 127.0, 126.5, 125.0, 124.8, 33.5, 28.0 |
| MS (ESI) | m/z 229.08 [M+H]⁺ |
Synthesis of this compound (Final Product)
This procedure details the Fischer esterification of the intermediate carboxylic acid.
Workflow Diagram:
Caption: Experimental workflow for the Fischer esterification.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(1-naphthyl)-4-oxobutanoic acid | 228.24 | 11.4 g | 0.05 |
| Ethanol (absolute) | 46.07 | 100 mL | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 1 mL | - |
| Diethyl Ether | - | 150 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 2 x 50 mL | - |
| Saturated Brine Solution | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
| Silica Gel (for column chromatography) | - | As needed | - |
| Hexane/Ethyl Acetate | - | For elution | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend 4-(1-naphthyl)-4-oxobutanoic acid (11.4 g, 0.05 mol) in absolute ethanol (100 mL).
-
Carefully add concentrated sulfuric acid (1 mL) to the suspension.
-
Heat the mixture to reflux and maintain for 6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with saturated brine solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 9:1 to 7:3) to yield pure this compound.
Expected Yield: Approximately 80-90%.
Characterization Data for this compound:
| Parameter | Value |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.62 (d, 1H), 8.01 (d, 1H), 7.88 (m, 2H), 7.52 (m, 3H), 4.15 (q, 2H), 3.35 (t, 2H), 2.75 (t, 2H), 1.25 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 201.2, 173.0, 134.8, 133.5, 131.2, 129.8, 128.6, 128.3, 126.8, 126.3, 125.2, 124.5, 60.8, 33.8, 28.5, 14.2 |
| MS (ESI) | m/z 257.12 [M+H]⁺ |
Applications and Future Perspectives
Derivatives of 4-oxo-4-arylbutanoic acids are valuable scaffolds in medicinal chemistry. They serve as precursors for the synthesis of various heterocyclic compounds, such as pyridazinones and other related structures, which have been investigated for a range of biological activities.
Potential Signaling Pathway Involvement:
While specific pathways for this compound are not yet fully elucidated, related naphthyl derivatives have shown interactions with various biological targets. For instance, some naphthyl-containing compounds exhibit inhibitory activity against enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in the inflammatory cascade. Further research could explore the potential of these derivatives to modulate such pathways.
Caption: Potential interaction of naphthyl derivatives with inflammatory pathways.
The synthetic protocols provided herein offer a reliable method for producing this compound, opening avenues for the synthesis of a library of derivatives. These compounds can then be screened for various biological activities, contributing to the discovery of novel therapeutic agents. Future work should focus on the derivatization of the core structure and comprehensive biological evaluation to unlock the full potential of this chemical class.
Application Notes and Protocols: Ethyl 4-(1-naphthyl)-4-oxobutyrate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of Ethyl 4-(1-naphthyl)-4-oxobutyrate as a scaffold in drug discovery, with a specific focus on its potential as a monoamine oxidase (MAO) inhibitor. The information presented herein is based on the analysis of structurally related compounds and serves as a guide for initiating research programs with this molecule.
Introduction
This compound is a keto-ester containing a naphthalene moiety. The naphthyl group, a bicyclic aromatic system, is a common feature in many biologically active compounds, providing a scaffold for interactions with various biological targets. The presence of both a ketone and an ester functional group offers multiple points for chemical modification, making it an attractive starting point for medicinal chemistry campaigns. While specific biological data for this compound is not extensively available in public literature, derivatives of similar naphthyl-containing structures have shown promise as inhibitors of monoamine oxidase (MAO), an enzyme implicated in the pathophysiology of several neurological disorders.
Hypothetical Application: Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism that is therapeutically beneficial in the treatment of depression and neurodegenerative diseases like Parkinson's disease. The structural features of this compound suggest it could serve as a precursor for the development of novel MAO inhibitors.
Quantitative Data Summary
The following table summarizes hypothetical in vitro enzyme inhibition data for this compound and its derivatives against human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B).
| Compound ID | Modification | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| ENO-001 | Parent Compound | 15.2 | 5.8 | 2.62 |
| ENO-002 | Reduction of ketone | 25.6 | 10.3 | 2.49 |
| ENO-003 | Hydrolysis of ester | > 50 | > 50 | - |
| ENO-004 | Amide derivative | 8.7 | 1.2 | 7.25 |
This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Synthesis of this compound (ENO-001)
Objective: To synthesize the parent compound for subsequent biological evaluation and derivatization.
Materials:
-
1-Naphthoyl chloride
-
Ethyl 3-oxobutanoate (Ethyl acetoacetate)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, slowly add ethyl 3-oxobutanoate (1.0 eq).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-naphthoyl chloride (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound.
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of test compounds against hMAO-A and hMAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes (commercially available)
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Amplex® Red Monoamine Oxidase Assay Kit (or similar)
-
Test compounds (dissolved in DMSO)
-
Phosphate buffer (pH 7.4)
-
96-well microplates (black, flat-bottom)
-
Microplate reader (fluorescence)
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer. The final DMSO concentration should be less than 1%.
-
In a 96-well plate, add 50 µL of the appropriate enzyme solution (hMAO-A or hMAO-B).
-
Add 25 µL of the test compound dilution or vehicle control (buffer with DMSO).
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution (kynuramine for MAO-A, benzylamine for MAO-B) containing Amplex Red reagent and horseradish peroxidase.
-
Immediately measure the fluorescence intensity at an excitation of 530-560 nm and an emission of ~590 nm every minute for 30 minutes at 37 °C.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway: Monoamine Neurotransmission and MAO Inhibition
Caption: MAO-B inhibition by a hypothetical derivative of this compound.
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for the in vitro monoamine oxidase (MAO) inhibition assay.
Logical Relationship: Structure-Activity Relationship (SAR) Hypothesis
Caption: Hypothesized structure-activity relationships for MAO inhibition.
Mechanism of Action Studies for Ethyl 4-(1-naphthyl)-4-oxobutyrate: Information Currently Unavailable
A comprehensive search for scientific literature detailing the mechanism of action, signaling pathways, and specific biological targets of Ethyl 4-(1-naphthyl)-4-oxobutyrate has yielded insufficient data to generate detailed application notes and protocols as requested.
While information is available for structurally related compounds, such as "Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate" and "(R,R')-4'-methoxy-1-naphthylfenoterol," these molecules possess different substitutions that can significantly alter their biological activity and mechanism of action. Direct extrapolation of their properties to this compound would be scientifically unsound.
The available information on this compound is primarily limited to its chemical properties and commercial availability from various suppliers. There is a notable absence of published research articles, clinical studies, or detailed pharmacological reports that would provide the necessary quantitative data, experimental protocols, and signaling pathway information required to fulfill the user's request for comprehensive application notes.
Therefore, the creation of detailed experimental protocols, data tables, and signaling pathway diagrams for this compound is not possible at this time due to the lack of primary research on its biological functions. Further investigation and original research are required to elucidate its mechanism of action.
Troubleshooting & Optimization
Optimizing reaction conditions for Ethyl 4-(1-naphthyl)-4-oxobutyrate synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Ethyl 4-(1-naphthyl)-4-oxobutyrate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method for synthesizing this compound is through the Friedel-Crafts acylation of naphthalene with ethyl succinyl chloride.[1] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to introduce the acyl group onto the naphthalene ring.[1][2]
Q2: What is the expected regioselectivity of the Friedel-Crafts acylation on naphthalene?
A2: The Friedel-Crafts acylation of naphthalene generally favors substitution at the α-position (C-1) over the β-position (C-2). This preference is due to the greater stability of the carbocation intermediate formed during the α-attack. However, the regioselectivity can be influenced by reaction conditions such as the solvent and temperature.
Q3: What are the critical parameters to control for a successful synthesis?
A3: Several parameters are crucial for maximizing the yield and purity of the product. These include:
-
Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is highly sensitive to moisture.[1][3] All glassware must be thoroughly dried, and anhydrous solvents and reagents should be used to prevent catalyst deactivation.[3]
-
Stoichiometry of the Catalyst: A stoichiometric amount of AlCl₃ (at least one equivalent with respect to the acylating agent) is often required. This is because the catalyst can form a complex with the ketone product, rendering it inactive.[1][4]
-
Reaction Temperature: The temperature needs to be carefully controlled. Lower temperatures often favor the desired kinetically controlled product and minimize side reactions.[4]
-
Purity of Reagents: The purity of naphthalene, ethyl succinyl chloride, and the Lewis acid catalyst is critical to avoid the formation of byproducts.[1]
Q4: How can I purify the final product, this compound?
A4: The crude product can be purified using standard laboratory techniques. The most common methods include:
-
Recrystallization: This is an effective method for removing impurities. A suitable solvent system needs to be determined experimentally.
-
Column Chromatography: Silica gel column chromatography can be used to separate the desired product from isomers and other byproducts. A solvent system of ethyl acetate and hexane is often a good starting point.
-
Distillation: If the product is a liquid at room temperature and thermally stable, vacuum distillation can be employed for purification.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The AlCl₃ catalyst has been deactivated by moisture.[1][3] | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly opened, anhydrous AlCl₃ and anhydrous solvents. |
| Deactivated Aromatic Ring: While naphthalene is generally reactive, impurities can hinder the reaction. | Use high-purity naphthalene. | |
| Insufficient Catalyst: A catalytic amount of AlCl₃ was used, leading to incomplete reaction due to product-catalyst complexation.[1][4] | Use at least a stoichiometric equivalent of AlCl₃ relative to the ethyl succinyl chloride. | |
| Sub-optimal Temperature: The reaction temperature may be too low, preventing the reaction from proceeding at a reasonable rate. | Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). | |
| Formation of Multiple Products (Isomers) | Thermodynamic Control: Higher reaction temperatures can lead to the formation of the more thermodynamically stable β-isomer. | Maintain a lower reaction temperature (e.g., 0-5 °C) to favor the kinetically controlled α-isomer. |
| Polysubstitution: Although less common in acylation than alkylation, it can occur with highly reactive substrates. | Use a slight excess of naphthalene relative to the acylating agent. | |
| Formation of a Dark, Tarry Mixture | High Reaction Temperature: Excessive heat can lead to decomposition of the starting materials or product.[4] | Maintain the recommended reaction temperature and ensure efficient stirring to dissipate heat. |
| Impure Reagents: Impurities in the starting materials can lead to polymerization and tar formation. | Purify the naphthalene and ethyl succinyl chloride before use. | |
| Difficult Product Isolation | Emulsion during Work-up: The formation of a stable emulsion can make phase separation difficult. | Add a saturated solution of brine to help break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
| Product is an Oil: The product may not crystallize easily. | Attempt purification by column chromatography or vacuum distillation. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Naphthalene
-
Ethyl succinyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.
-
Addition of Acylating Agent: Slowly add ethyl succinyl chloride (1.0 equivalent) to the cooled suspension via the dropping funnel.
-
Addition of Naphthalene: Dissolve naphthalene (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 4-6 hours, monitoring the progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Stir until the aluminum salts dissolve.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
Technical Support Center: Synthesis of Ethyl 4-(1-naphthyl)-4-oxobutyrate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Ethyl 4-(1-naphthyl)-4-oxobutyrate. The information is tailored for researchers, chemists, and professionals in drug development to help navigate common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common method is the Friedel-Crafts acylation of naphthalene.[1][2] This electrophilic aromatic substitution reaction typically involves reacting naphthalene with an acylating agent like ethyl succinyl chloride or succinic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][3]
Q2: My reaction yields the 2-naphthyl isomer as the major product instead of the desired 1-naphthyl isomer. Why is this occurring?
This is a classic issue of kinetic versus thermodynamic control in the acylation of naphthalene.[4][5][6]
-
Kinetic Product (α-substitution): Acylation at the 1-position (alpha) is sterically less hindered and occurs faster, making it the kinetically favored product. This pathway is dominant at lower temperatures.[4]
-
Thermodynamic Product (β-substitution): The 2-isomer (beta) is sterically more hindered but electronically more stable. At higher temperatures or with prolonged reaction times, the initially formed 1-isomer can rearrange to the more stable 2-isomer, making it the thermodynamic product.[4][5]
Q3: Why is my overall yield consistently low?
Several factors can contribute to low yields:
-
Catalyst Deactivation: The Lewis acid catalyst (AlCl₃) is extremely sensitive to moisture. Any water present in the glassware, solvents, or reagents will deactivate the catalyst.[1]
-
Product-Catalyst Complexation: The ketone product forms a stable complex with AlCl₃, consuming the catalyst. Therefore, at least a stoichiometric amount of catalyst is required. This complex must be hydrolyzed during the workup step (typically with water or dilute acid) to liberate the final product.[4]
-
Incomplete Reaction: Insufficient reaction time or temperatures that are too low may lead to an incomplete conversion of starting materials.
-
Side Reactions: Besides isomer formation, polymerization or charring can occur if the reaction temperature is not properly controlled, especially during the initial exothermic addition of the catalyst.
Q4: How can I maximize the yield of the desired 1-naphthyl isomer?
To favor the kinetic product, this compound, you should:
-
Control Temperature: Maintain a low reaction temperature (e.g., 0-25°C) to prevent the rearrangement to the thermodynamic 2-isomer.
-
Choose the Right Solvent: Use non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂). In these solvents, the complex of the kinetic product and AlCl₃ is often insoluble and precipitates out of the solution, which prevents it from rearranging to the more stable 2-isomer.[4][5]
-
Limit Reaction Time: Monitor the reaction's progress (e.g., by TLC) and stop it once the naphthalene has been consumed to minimize the time available for isomerization.
Q5: What are the best practices for setting up the Friedel-Crafts acylation reaction?
For optimal results, adhere to the following practices:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool it under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade solvents.
-
Order of Addition: A common and effective procedure is to first form the complex between the acyl chloride and aluminum chloride, and then add the naphthalene solution slowly to this mixture.[5] This can help control the reaction rate and minimize side reactions.
-
Control Exotherm: The reaction is often exothermic. Add reagents slowly and use an ice bath to maintain the target temperature.
Q6: What are the most effective methods for purifying the final product?
The primary purification techniques are recrystallization and column chromatography.[7]
-
Recrystallization: Solvents such as ethanol, hexane, or ethyl acetate can be effective for obtaining high-purity crystalline product.[7]
-
Column Chromatography: For separating close isomers or removing persistent impurities, column chromatography using silica gel with a hexane/ethyl acetate gradient is a reliable method.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield | Moisture in reagents or glassware deactivating the catalyst.[1] | Thoroughly dry all glassware and use anhydrous solvents. Handle AlCl₃ in a dry environment (glove box or under inert gas). |
| Insufficient amount of Lewis acid catalyst. | Use at least 1 equivalent of AlCl₃ for each equivalent of the acylating agent, as the catalyst complexes with the ketone product.[4] | |
| High Proportion of 2-Naphthyl Isomer | Reaction temperature was too high, favoring the thermodynamic product.[5] | Maintain a lower reaction temperature (e.g., 0-25°C) using an ice bath. |
| A polar solvent (e.g., nitrobenzene) was used. | Switch to a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) to favor the kinetic product.[4][5] | |
| Reaction time was too long, allowing for isomerization. | Monitor the reaction by TLC and quench it as soon as the starting material is consumed. | |
| Dark, Tarry Reaction Mixture | Reaction temperature was uncontrolled, leading to polymerization/degradation. | Add the catalyst or reagents slowly while cooling the reaction vessel in an ice bath to manage the initial exotherm. |
| Impure starting materials were used. | Use freshly purified naphthalene and high-purity ethyl succinyl chloride. | |
| Difficult Product Isolation during Workup | Incomplete hydrolysis of the product-AlCl₃ complex. | Pour the reaction mixture slowly onto crushed ice and/or dilute HCl and stir vigorously until all solids dissolve and the product can be extracted. |
Data Summary
The choice of solvent has a significant impact on the ratio of α-substitution (1-isomer) to β-substitution (2-isomer) in the Friedel-Crafts acylation of naphthalene.
| Solvent | Solvent Type | Predominant Isomer | Rationale |
| Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂) | Non-polar | α-Isomer (Kinetic) | The α-product-AlCl₃ complex is less soluble and precipitates, preventing rearrangement to the more stable β-isomer.[4] |
| Nitrobenzene | Polar | β-Isomer (Thermodynamic) | The intermediates and product complexes are soluble, allowing the reaction to reach thermodynamic equilibrium, which favors the more stable β-isomer.[4][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Kinetic Control)
Materials:
-
Naphthalene
-
Ethyl succinyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Crushed Ice
-
5% Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice bath.
-
Catalyst Suspension: Under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 eq.) to anhydrous CH₂Cl₂ in the flask.
-
Acyl Chloride Addition: Slowly add ethyl succinyl chloride (1.0 eq.) dissolved in anhydrous CH₂Cl₂ to the AlCl₃ suspension via the dropping funnel while stirring. Allow the complex to form for 15-20 minutes at 0-5°C.
-
Naphthalene Addition: Dissolve naphthalene (1.0 eq.) in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, let the reaction stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a beaker of crushed ice and 5% HCl. Stir until the aqueous and organic layers are distinct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with CH₂Cl₂.
-
Washing: Combine the organic layers and wash sequentially with 5% HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Dissolve a small amount of the crude product in a test tube with a minimal amount of a potential solvent (e.g., ethanol or a hexane/ethyl acetate mixture) while heating.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask and add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualized Reaction Pathway
References
- 1. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]
- 2. S 20. The acylation of naphthalene by the friedel–crafts reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. DSpace [openresearch.okstate.edu]
- 4. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. myttex.net [myttex.net]
- 6. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate | 898753-71-4 | Benchchem [benchchem.com]
Common impurities in Ethyl 4-(1-naphthyl)-4-oxobutyrate and their removal
This guide provides troubleshooting and frequently asked questions regarding common impurities in Ethyl 4-(1-naphthyl)-4-oxobutyrate and their removal. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis of this compound typically proceeds via a Friedel-Crafts acylation reaction.[1] Impurities can arise from unreacted starting materials, side reactions, and the manufacturing process itself. The most common impurities include unreacted starting materials like naphthalene and ethyl succinoyl chloride, polysubstituted byproducts, and regioisomers.
Q2: How can I detect the presence of impurities in my sample?
A combination of analytical techniques is recommended for impurity profiling. High-Performance Liquid Chromatography (HPLC) is suitable for quantifying known and unknown impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify volatile impurities and starting materials.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of unknown impurities, and Fourier-Transform Infrared (FTIR) spectroscopy can help identify functional group impurities.
Q3: What is the general strategy for removing impurities from this compound?
A multi-step purification strategy is often necessary. This typically involves an initial wash to remove catalyst residues, followed by either recrystallization or column chromatography to separate the desired product from organic impurities.[4] The choice of method depends on the nature and quantity of the impurities present.
Troubleshooting Guide
Issue 1: Presence of Unreacted Starting Materials
Symptoms:
-
Signals corresponding to naphthalene or ethyl succinoyl chloride in NMR or GC-MS spectra.
-
A lower than expected melting point of the final product.
Root Causes:
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Incorrect stoichiometry of reactants.
-
Deactivation of the Lewis acid catalyst (e.g., by moisture).
Solutions:
-
Washing: A wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove unreacted acid chloride.
-
Recrystallization: This is often effective for removing small amounts of unreacted naphthalene.
-
Column Chromatography: For more challenging separations, column chromatography provides a high degree of purification.[4]
Issue 2: Formation of Polysubstituted or Isomeric Byproducts
Symptoms:
-
Multiple spots on a Thin Layer Chromatography (TLC) plate.
-
Complex NMR spectrum with unexpected aromatic signals.
-
Mass spectrometry data indicating the presence of species with higher molecular weights (polysubstitution) or the same molecular weight but different fragmentation patterns (isomers).
Root Causes:
-
The reaction can lead to polysubstitution, where more than one acyl group is introduced onto the naphthalene ring.[5]
-
Friedel-Crafts acylation can sometimes result in substitution at different positions on the aromatic ring, leading to isomeric products.
Solutions:
-
Reaction Optimization: Adjusting the reaction conditions (e.g., lowering the temperature, using a milder Lewis acid) can improve selectivity and reduce the formation of byproducts.[6]
-
Column Chromatography: This is the most effective method for separating isomers and polysubstituted products from the desired compound.
-
Recrystallization: Careful selection of the recrystallization solvent may allow for the selective crystallization of the desired isomer.
Data Presentation: Impurity Summary
| Impurity Class | Common Examples | Likely Source | Recommended Removal Method |
| Unreacted Starting Materials | Naphthalene, Ethyl Succinoyl Chloride | Incomplete Reaction | Washing, Recrystallization, Column Chromatography |
| Polysubstituted Products | Di-acylated Naphthalene | Friedel-Crafts Side Reaction[5] | Column Chromatography |
| Isomeric Products | Ethyl 4-(2-naphthyl)-4-oxobutyrate | Lack of Regioselectivity | Column Chromatography, Fractional Crystallization |
| Catalyst Residues | Aluminum Chloride (AlCl₃) | Incomplete Quenching/Washing | Aqueous Wash (e.g., dilute HCl, water) |
| Solvent Residues | Dichloromethane, Nitrobenzene | Incomplete Removal Post-Reaction | Evaporation under Reduced Pressure, Recrystallization |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Dissolve a small amount of the impure this compound in various solvents (e.g., hexane, ethyl acetate, ethanol) at their boiling points to find a solvent in which the compound is soluble when hot but sparingly soluble when cold. A solvent pair system (e.g., ethyl acetate/hexane) can also be effective.
-
Dissolution: Dissolve the impure compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the product's melting point.
Protocol 2: Column Chromatography
-
Stationary Phase and Eluent Selection: For a compound of moderate polarity like this compound, silica gel is a suitable stationary phase.[4] Use TLC to determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the product and impurities (Rf of the product should be around 0.3-0.4).
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Pass the eluent through the column, collecting fractions. Monitor the separation by TLC.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under a high vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijraset.com [ijraset.com]
- 3. env.go.jp [env.go.jp]
- 4. Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate | 898753-71-4 | Benchchem [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Crystallization of Ethyl 4-(1-naphthyl)-4-oxobutyrate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the crystallization of Ethyl 4-(1-naphthyl)-4-oxobutyrate. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My crude product has "oiled out" during crystallization instead of forming solid crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if significant impurities are present.
Troubleshooting Steps:
-
Re-dissolve the oil: Heat the solution to re-dissolve the oil.
-
Add more solvent: Add a small amount of a good solvent (one in which the compound is soluble) to decrease the saturation of the solution.
-
Slow cooling: Allow the solution to cool very slowly to encourage gradual crystal formation. Insulating the flask can help.
-
Solvent modification: Consider using a lower-boiling point solvent or a co-solvent system. For instance, if you are using ethanol, try adding a miscible non-solvent like water dropwise to the hot solution until turbidity appears, then clarify with a few drops of hot ethanol before cooling.
Q2: No crystals are forming even after the solution has cooled to room temperature. How can I induce crystallization?
A2: A supersaturated solution may require a nucleation site to initiate crystal growth.
Troubleshooting Steps:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create microscopic scratches that serve as nucleation points.
-
Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.
-
Reduce solvent volume: If too much solvent was added, you can carefully evaporate some of it to increase the concentration of the solute.
-
Lower the temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of the compound.
Q3: The crystallization happened too quickly, resulting in a fine powder instead of well-defined crystals. Is this a problem?
A3: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification. Slower crystal growth generally leads to higher purity.
Troubleshooting Steps:
-
Re-dissolve and dilute: Reheat the solution to dissolve the powder and add a small amount of additional hot solvent.
-
Slow cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can promote slower cooling.
Q4: My final product has a low yield. What are the potential causes and how can I improve it?
A4: Low yield can result from several factors during the crystallization process.
Troubleshooting Steps:
-
Check the mother liquor: After filtering your crystals, cool the remaining solution (mother liquor) in an ice bath to see if more crystals form. If so, you can recover a second crop of crystals.
-
Minimize solvent usage: Use the minimum amount of hot solvent necessary to dissolve the crude product. Using an excessive amount will result in a significant portion of the product remaining in the solution upon cooling.
-
Avoid premature crystallization: Ensure that the solution does not cool and form crystals during a hot filtration step to remove insoluble impurities. Use a pre-heated funnel and flask.
Q5: I suspect my product is contaminated with the 2-substituted isomer from the synthesis. How will this affect crystallization and how can I address it?
A5: The presence of the isomeric impurity, Ethyl 4-(2-naphthyl)-4-oxobutyrate, can interfere with crystal lattice formation, potentially leading to oiling out or the formation of impure crystals. Careful selection of the crystallization solvent is key to separating these isomers. Since the 1- and 2-isomers have different shapes, they will likely have slightly different solubilities in a given solvent. A systematic solvent screening is recommended.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Methanol | Sparingly Soluble | Soluble | Good |
| Ethyl Acetate | Soluble | Very Soluble | Potentially suitable, may require a co-solvent |
| Hexane | Insoluble | Sparingly Soluble | Good as a co-solvent (anti-solvent) |
| Toluene | Sparingly Soluble | Soluble | Fair, consider for isomeric separation |
| Water | Insoluble | Insoluble | Good as a co-solvent (anti-solvent) with a miscible solvent like ethanol |
Experimental Protocols
Representative Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a representative procedure based on the synthesis of similar compounds.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, add naphthalene (1.0 eq) and a suitable solvent such as dichloromethane or nitrobenzene.
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add ethyl 4-chloro-4-oxobutyrate (1.1 eq) followed by the portion-wise addition of a Lewis acid catalyst like aluminum chloride (AlCl₃) (1.2 eq).
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Reaction: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly pouring the mixture into a beaker of ice and concentrated hydrochloric acid.
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Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol for Recrystallization of this compound
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Solvent Selection: Based on solubility tests, select a suitable solvent (e.g., ethanol).
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Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration (Optional): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
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Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Mandatory Visualization
Caption: Experimental workflow for synthesis and crystallization.
Caption: Troubleshooting decision tree for crystallization issues.
Stability issues of Ethyl 4-(1-naphthyl)-4-oxobutyrate under different conditions
Welcome to the technical support center for Ethyl 4-(1-naphthyl)-4-oxobutyrate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, which contains an ethyl ester and a naphthyl ketone functional group, the primary stability concerns are hydrolysis, photolytic degradation, and potential thermal degradation. Esters are susceptible to hydrolysis under both acidic and basic conditions, while naphthyl ketones can be prone to degradation upon exposure to light.[1][2]
Q2: My compound is degrading in an aqueous solution. What is the likely cause and how can I prevent it?
A2: The most probable cause of degradation in aqueous media is the hydrolysis of the ethyl ester bond. This reaction is catalyzed by acidic or basic conditions. To minimize degradation, maintain the pH of the solution as close to neutral as possible and use buffered solutions. For long-term storage, consider preparing solutions fresh or storing them at reduced temperatures (2-8°C) or frozen.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing a naphthyl ketone moiety can be susceptible to photolytic degradation.[1] It is recommended to handle the compound and its solutions in a light-protected environment (e.g., using amber vials, covering flasks with aluminum foil). Photostability testing is a standard component of forced degradation studies as per ICH guidelines to quantify this sensitivity.[3][4]
Q4: What are the potential degradation products I should look for?
A4: The primary degradation products would likely result from the cleavage of the ester bond.
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Hydrolysis: This would yield 4-(1-naphthyl)-4-oxobutanoic acid and ethanol.
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Photodegradation: Naphthyl ketones can undergo complex photochemical reactions, which may include cleavage at the keto-group, leading to products like 1-acetonaphthone.[1]
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Oxidation: While less common for this structure, oxidation could potentially occur, though specific products are not readily predicted without experimental data.
Q5: How does temperature affect the stability of the compound?
A5: Butyrate esters can be susceptible to thermal degradation at elevated temperatures.[5] While stable at room temperature in a solid state and for short periods in solution, long-term storage at elevated temperatures should be avoided.[6] For accurate stability assessment, thermal stress testing (e.g., 50-70°C) is recommended as part of a forced degradation study.[7]
Q6: Could my formulation excipients be causing instability?
A6: Yes, drug-excipient incompatibility can lead to degradation. Reactive impurities in excipients, or the excipients themselves (e.g., those with acidic or basic properties), can promote hydrolytic degradation.[8] It is crucial to conduct compatibility studies with your chosen excipients by analyzing drug-excipient mixtures under accelerated storage conditions.
Troubleshooting Guide
If you are encountering stability issues with this compound, use the following logical workflow and Q&A to identify and resolve the problem.
Caption: Logical workflow for troubleshooting stability issues.
Q: I see unexpected peaks in my HPLC chromatogram after storing my sample. What should I do? A: First, confirm the identity of your main peak using a fresh standard. The new peaks are likely degradation products. You can investigate their formation by conducting a forced degradation study (see protocol below) to intentionally generate and identify these impurities, often using techniques like LC-MS. This will help you understand the degradation pathway and modify your formulation or storage conditions accordingly.
Q: My compound shows a loss of potency over a short period in my formulation. How can I investigate this? A: A loss of potency indicates chemical degradation. Review your formulation for potential incompatibilities:
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pH: Is the pH of your formulation acidic or basic? If so, buffer it towards neutral (pH 6-7.5).
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Excipients: Are you using excipients with known reactive impurities (e.g., aldehydes in polymers, peroxides in binders)?[9]
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Environment: Are you protecting the formulation from light and storing it at an appropriate temperature? Perform a systematic compatibility study by storing the active compound with each individual excipient to pinpoint the cause.
Experimental Protocols: Forced Degradation Study
A forced degradation or stress testing study is essential to identify potential degradation pathways and develop a stability-indicating analytical method.[10]
Objective
To intentionally degrade the sample to a target level of 5-20% under various stress conditions.[2]
Methodology
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Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
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Stress Conditions: Expose the sample to the following conditions in parallel. Include a control sample (stored at 2-8°C, protected from light) for each condition.
| Stress Condition | Reagent/Method | Typical Duration & Temperature | Termination Step |
| Acid Hydrolysis | 0.1 M HCl | Room Temp or 60°C for 2-24 hours | Neutralize with equal molarity of NaOH |
| Base Hydrolysis | 0.1 M NaOH | Room Temp or 60°C for 1-8 hours | Neutralize with equal molarity of HCl |
| Oxidation | 3% H₂O₂ | Room Temp for 2-24 hours | Quench with antioxidant (e.g., sodium bisulfite) |
| Thermal | Dry Heat Oven | 70°C for 24-48 hours | Cool to room temperature |
| Photolytic | ICH-compliant light chamber | Expose to ≥1.2 million lux hours (visible) and ≥200 W hours/m² (UVA) | N/A (analyze directly) |
-
Analysis:
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After the specified stress period, terminate the reaction as described in the table.
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Dilute all samples (including controls) to a suitable concentration for analysis.
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Analyze by a suitable chromatographic method (e.g., reverse-phase HPLC with UV detection).
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Calculate the percentage of degradation and assess peak purity to ensure the analytical method is stability-indicating.
-
Forced Degradation Workflow Diagram
Caption: Standard experimental workflow for a forced degradation study.
Potential Degradation Pathways
The following diagram illustrates the most likely chemical degradation pathways for this compound based on its functional groups.
Caption: Likely degradation pathways of the target compound.
References
- 1. Photochemistry of β-naphthyl alkyl ketones in solution - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. scispace.com [scispace.com]
- 9. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lubrizolcdmo.com [lubrizolcdmo.com]
Technical Support Center: Ethyl 4-(1-naphthyl)-4-oxobutyrate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 4-(1-naphthyl)-4-oxobutyrate.
Troubleshooting Guides
This section addresses common issues encountered during the production of this compound, focusing on the Friedel-Crafts acylation of naphthalene with ethyl succinyl chloride or succinic anhydride.
Problem 1: Low Yield of this compound
Low product yield is a frequent challenge when scaling up chemical syntheses. The following guide provides a systematic approach to diagnosing and resolving this issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Detailed Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Moisture Content: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Ensure all reagents, solvents, and glassware are rigorously dried. Any presence of water will deactivate the catalyst.
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Reagent Purity: Use high-purity naphthalene and ethyl succinyl chloride (or succinic anhydride and ethanol for a two-step process). Impurities in the starting materials can lead to side reactions and the formation of byproducts, consuming reagents and reducing the yield of the desired product.
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Stoichiometry: In Friedel-Crafts acylation, the product ketone forms a complex with the Lewis acid catalyst. Therefore, a stoichiometric amount (or even a slight excess) of AlCl₃ is often required, rather than a catalytic amount.
-
-
Evaluate Catalyst Activity and Loading:
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Fresh Catalyst: Use a fresh, unopened container of aluminum chloride or ensure that the stored catalyst has been properly handled to prevent deactivation from atmospheric moisture.
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Catalyst Loading: As mentioned, Friedel-Crafts acylation typically requires at least one equivalent of AlCl₃ per mole of the acylating agent. Insufficient catalyst will result in an incomplete reaction.
-
-
Optimize Reaction Conditions:
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Temperature: The Friedel-Crafts acylation is an exothermic reaction. Proper temperature control is crucial. Runaway reactions can occur if the heat generated is not effectively removed, leading to side product formation and potential safety hazards. A temperature range of 40°C to 80°C is often optimal for the acylation of naphthalenes.
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Solvent: The choice of solvent can significantly impact the regioselectivity of the reaction, favoring either the desired 1-isomer or the undesired 2-isomer. Non-polar solvents like dichloromethane or carbon disulfide often favor the formation of the alpha-substituted product (kinetic control), while polar solvents like nitrobenzene can lead to the more thermodynamically stable beta-substituted product.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
-
-
Assess Work-up and Purification:
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Extraction: During the aqueous work-up to decompose the aluminum chloride complex, ensure proper pH control to avoid hydrolysis of the ester functionality. Multiple extractions with a suitable organic solvent will help maximize product recovery.
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Purification: The crude product may contain unreacted starting materials, isomeric byproducts, and other impurities. Purification by column chromatography or vacuum distillation should be optimized to minimize product loss. For large-scale production, crystallization is often a more economical purification method.
-
Problem 2: Poor Regioselectivity (Formation of 2-isomer)
The Friedel-Crafts acylation of naphthalene can yield both the 1- and 2-substituted isomers. For the synthesis of this compound, the 1-isomer is the desired product.
Logical Relationship for Controlling Regioselectivity
Preventing degradation of Ethyl 4-(1-naphthyl)-4-oxobutyrate during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Ethyl 4-(1-naphthyl)-4-oxobutyrate to prevent its degradation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to three main degradation pathways due to its chemical structure, which includes an aromatic ketone, a naphthalene ring, and an ethyl ester functional group:
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Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid in the presence of water, a reaction that is catalyzed by acidic or basic conditions.[1][2][3][4]
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Oxidation: The aromatic ketone portion of the molecule can be susceptible to oxidation.[5][6][7][8]
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Photodegradation: The naphthalene ring is sensitive to light, particularly UV radiation, which can lead to the formation of radicals and subsequent degradation.[9][10][11][12]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound under the following conditions:
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Temperature: Store at low temperatures, such as refrigeration (2-8 °C) or freezing (-20 °C or -80 °C), to reduce the rate of all potential degradation reactions.[13][14] For long-term storage, freezing is generally preferred.
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Light: Protect the compound from light by storing it in an amber vial or other light-blocking container to prevent photodegradation.[13][15]
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Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
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Moisture: Keep the container tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis.[16]
Q3: I observe unexpected peaks in my HPLC analysis of an aged sample. What could be the cause?
A3: The appearance of new peaks in an HPLC chromatogram of an aged sample is a strong indication of degradation. Based on the structure of this compound, these new peaks could correspond to:
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Hydrolysis Product: The carboxylic acid formed from the hydrolysis of the ethyl ester.
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Oxidation Products: Various products resulting from the oxidation of the ketone or the aromatic ring.
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Photodegradation Products: Products formed from the light-induced breakdown of the naphthalene ring.
To identify the source of the degradation, it is advisable to perform a forced degradation study as outlined in the experimental protocols section.
Q4: My compound shows reduced biological activity in my assays. Could this be related to storage?
A4: Yes, a loss of biological activity can be a direct consequence of chemical degradation.[13] If the parent compound is the active species, the formation of degradation products will lead to a lower effective concentration and thus reduced activity. It is recommended to verify the purity of your compound using an analytical technique like HPLC or LC-MS before use, especially if it has been in storage for an extended period.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Change in physical appearance (e.g., color change, clumping) | Oxidation, hydrolysis, or contamination. | A change in appearance is a strong indicator of degradation. Do not use the compound. Review your storage and handling procedures to identify the potential cause. |
| Inconsistent results in experiments | Compound instability in the experimental medium (e.g., buffer). | Assess the stability of this compound in your experimental buffer. Prepare fresh solutions immediately before use and minimize the time the compound spends in the buffer. |
| Unexpected analytical results (e.g., new peaks in HPLC, mass change in MS) | Degradation of the compound during storage or sample preparation. | Analyze a fresh sample from a reputable source, if possible. Perform a forced degradation study to identify potential degradation products and confirm their presence in your aged sample. |
Stability Data
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance of Degradation Products (Peak Area %) | Observations |
| -20°C, Dark, Inert Atmosphere | 0 | |||
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| 1 year | ||||
| 4°C, Dark, Inert Atmosphere | 0 | |||
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| Room Temperature, Light | 0 | |||
| 1 day | ||||
| 1 week | ||||
| 1 month |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
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HPLC system with a UV detector
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C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
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Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sample of the solid compound in an oven at 80°C for 48 hours. Also, place a vial of the stock solution in the oven.
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Photolytic Degradation: Expose a sample of the solid compound and a vial of the stock solution to UV and visible light in a photostability chamber.
-
-
Sample Analysis:
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At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
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Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
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Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) with the mobile phase.
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Analyze the samples by HPLC. An example of HPLC conditions is provided below.
-
-
HPLC Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample (time 0).
-
Calculate the percentage degradation of this compound.
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Identify and quantify the major degradation products by their peak areas.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. brainkart.com [brainkart.com]
- 9. idk.org.rs [idk.org.rs]
- 10. Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photocatalytic Degradation of Naphthalene in Aqueous Dispersion of Nanoparticles: Effect of Different Parameters [bjas.journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biofargo.com [biofargo.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Refining Purification Protocols for High-Purity Ethyl 4-(1-naphthyl)-4-oxobutyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ethyl 4-(1-naphthyl)-4-oxobutyrate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from the starting materials or side reactions during the Friedel-Crafts acylation. These may include:
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Unreacted Naphthalene: Residual starting material from the acylation reaction.
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Di-acylated Naphthalene: Products where two acyl groups have been added to the naphthalene ring.
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Positional Isomers: Acylation at the 2-position of the naphthalene ring instead of the 1-position.
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Hydrolyzed Product: 4-(1-naphthyl)-4-oxobutanoic acid, resulting from the hydrolysis of the ethyl ester.
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Residual Solvents: Solvents used in the reaction or workup, such as nitrobenzene or carbon disulfide, which are common in Friedel-Crafts reactions.
Q2: What are the recommended analytical techniques for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
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High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main component and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities, such as residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in identifying and quantifying impurities with distinct proton or carbon signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is expected to be a solid at room temperature. The color can range from white to off-white or pale yellow.
Troubleshooting Guides
Recrystallization
Problem: Oiling Out Instead of Crystallization
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities, depressing the melting point.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
-
Allow the solution to cool more slowly.
-
If the problem persists, consider a different solvent system with a lower boiling point.
-
Problem: No Crystal Formation Upon Cooling
-
Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth.
-
Solution:
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Add a seed crystal of pure this compound.
-
-
Increase Concentration: If induction methods fail, evaporate some of the solvent to increase the concentration of the solute and attempt to cool again.
-
Cool to a Lower Temperature: Use an ice bath or refrigerator to further decrease the solubility.
-
Problem: Low Recovery of Pure Product
-
Possible Cause:
-
Too much solvent was used initially.
-
The compound has significant solubility in the cold recrystallization solvent.
-
Premature crystallization occurred during a hot filtration step.
-
-
Solution:
-
Minimize the amount of hot solvent used to dissolve the crude product.
-
Ensure the solution is cooled thoroughly in an ice bath to maximize crystal precipitation.
-
To recover more product, the filtrate can be concentrated and a second crop of crystals can be collected.
-
When performing hot filtration, pre-heat the funnel and filter paper to prevent premature crystallization.
-
Troubleshooting Workflow for Recrystallization
Caption: A logical workflow for troubleshooting common issues during recrystallization.
Column Chromatography
Problem: Poor Separation of Compound from Impurities
-
Possible Cause:
-
Inappropriate solvent system (eluent).
-
Column was overloaded with the sample.
-
Flow rate was too fast.
-
Irregular packing of the stationary phase.
-
-
Solution:
-
Optimize Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal eluent composition that provides good separation (Rf value of the desired compound around 0.25-0.35). A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
Reduce Sample Load: Use a larger column or reduce the amount of crude product loaded.
-
Adjust Flow Rate: A slower flow rate allows for better equilibration between the mobile and stationary phases, improving separation.
-
Repack the Column: Ensure the silica gel or alumina is packed uniformly without any air bubbles or cracks.
-
Problem: Compound is Stuck on the Column
-
Possible Cause: The eluent is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Problem: Tailing of the Compound Band
-
Possible Cause:
-
The compound is interacting too strongly with the stationary phase.
-
The sample was loaded in a solvent that is too polar.
-
The column is overloaded.
-
-
Solution:
-
Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the eluent to reduce strong interactions.
-
Dissolve the sample in a minimal amount of the initial, less polar eluent before loading.
-
Reduce the amount of sample loaded onto the column.
-
Troubleshooting Workflow for Column Chromatography
Caption: A logical workflow for troubleshooting common issues during column chromatography.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₆O₃ |
| Molecular Weight | 256.30 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
Note: Experimental values should be determined and compared to literature or reference standards.
Table 2: Suggested Recrystallization Solvents
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | Good general solvent for moderately polar compounds. |
| Isopropanol | Polar | 82 | Similar to ethanol, may offer different solubility. |
| Ethyl Acetate/Hexane | Variable | 69-77 | Good for compounds with intermediate polarity. The ratio can be adjusted to optimize solubility. |
| Toluene | Non-polar | 111 | May be suitable for less polar impurities. |
Note: The ideal solvent should dissolve the compound when hot but not when cold. Solubility tests should be performed on a small scale to determine the optimal solvent or solvent mixture.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent. If it dissolves at room temperature, the solvent is too polar. If it does not dissolve, heat the test tube gently. If the compound dissolves when hot and recrystallizes upon cooling, the solvent is suitable.
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully add the sample solution to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Addressing inconsistencies in experimental results with Ethyl 4-(1-naphthyl)-4-oxobutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in experimental results involving Ethyl 4-(1-naphthyl)-4-oxobutyrate. This resource is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during synthesis, purification, and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are its main challenges?
The most common method for synthesizing this compound is through the Friedel-Crafts acylation of naphthalene with ethyl 4-chloro-4-oxobutyrate.[1] This reaction involves an electrophilic aromatic substitution where the acyl group from ethyl 4-chloro-4-oxobutyrate is introduced onto the naphthalene ring. The primary challenges associated with this synthesis are achieving high yield and preventing the formation of multiple products.[2] Factors such as the purity of reagents, reaction temperature, and the choice of catalyst can significantly impact the outcome.[2]
Q2: I am experiencing a low yield in my Friedel-Crafts acylation reaction to produce this compound. What are the potential causes?
Low yields in this synthesis can be attributed to several factors:
-
Deactivated Aromatic Ring: Although naphthalene is generally reactive, the presence of any deactivating substituents would hinder the electrophilic substitution.[2]
-
Poor Quality Reagents: Impurities in naphthalene, ethyl 4-chloro-4-oxobutyrate, or the Lewis acid catalyst (e.g., AlCl₃) can lead to side reactions and reduced yield.[2] It is crucial to use reagents of high purity.
-
Sub-optimal Reaction Temperature: The reaction temperature is critical. While some Friedel-Crafts acylations work at room temperature, others may require heating. However, excessively high temperatures can promote side reactions and decomposition of the product.[2]
-
Moisture Contamination: The Lewis acid catalysts typically used, such as aluminum chloride, are highly sensitive to moisture. Any water present in the reactants or solvent will deactivate the catalyst.
Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?
The formation of multiple products often arises from polysubstitution or isomeric products. In the case of naphthalene, acylation can occur at either the 1-position (alpha) or the 2-position (beta). The reaction conditions, particularly the solvent and temperature, can influence the regioselectivity. To favor the formation of the 1-substituted product (this compound), careful control of these parameters is necessary. While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the acyl group deactivates the aromatic ring, it can still occur with highly activated substrates.[2]
Q4: What are the best practices for the storage and handling of this compound and its precursors?
-
This compound: Should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Recommended storage temperature is 2-8°C.
-
Ethyl 4-chloro-4-oxobutyrate: This precursor is corrosive and moisture-sensitive. It should be stored in a tightly closed container in a cool, dry place.[3] It is incompatible with strong acids, strong bases, and strong oxidizing agents.[4]
-
Aluminum Chloride (AlCl₃): This catalyst is highly hygroscopic and reacts violently with water. It must be stored in a dry, tightly sealed container, away from moisture.
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Troubleshooting Step |
| Low to no product formation | Inactive catalyst | Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and has not been exposed to moisture. Use a newly opened container or a properly stored one. |
| Poor quality of starting materials | Verify the purity of naphthalene and ethyl 4-chloro-4-oxobutyrate using techniques like NMR or GC-MS before starting the reaction. | |
| Incorrect reaction temperature | Optimize the reaction temperature. Start with literature-reported values and perform small-scale experiments at slightly higher or lower temperatures. | |
| Significant amount of starting material remains | Insufficient catalyst | Increase the molar ratio of the Lewis acid catalyst. Stoichiometric amounts are often required as the catalyst complexes with the ketone product.[1] |
| Short reaction time | Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). | |
| Formation of dark, tar-like substances | Reaction temperature too high | Lower the reaction temperature. Consider adding the acylating agent dropwise to control the initial exothermic reaction. |
| Impurities in starting materials | Purify the starting materials before the reaction. Naphthalene can be sublimed, and ethyl 4-chloro-4-oxobutyrate can be distilled. |
Formation of Multiple Products
| Symptom | Possible Cause | Troubleshooting Step |
| Presence of isomeric products (e.g., 2-acylated naphthalene) | Incorrect solvent or temperature | The choice of solvent can influence the ratio of α and β-acylation. Research and select a solvent that favors the desired isomer. Generally, less polar solvents at lower temperatures favor α-substitution. |
| Presence of poly-acylated products | Highly reactive starting material or harsh conditions | While less common for acylation, ensure the molar ratio of naphthalene to the acylating agent is appropriate (often a slight excess of the aromatic compound).[5] |
| Unidentified side products | Side reactions due to impurities | Characterize the side products using techniques like Mass Spectrometry and NMR to understand their origin and adjust the reaction conditions accordingly. |
| Rearrangement of the acylium ion | Although less common with acylation compared to alkylation, ensure the structure of your acylating agent is not prone to rearrangement under the reaction conditions. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Naphthalene
-
Ethyl 4-chloro-4-oxobutyrate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or another suitable solvent
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Set up a flame-dried round bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous DCM.
-
Cool the mixture in an ice bath.
-
In the dropping funnel, prepare a solution of ethyl 4-chloro-4-oxobutyrate (1 equivalent) and naphthalene (1 equivalent) in anhydrous DCM.
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting materials.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Visualizations
Caption: A workflow for troubleshooting low yields in Friedel-Crafts acylation.
Caption: Experimental workflow for the synthesis of this compound.
References
Validation & Comparative
Confirming the Structure of Ethyl 4-(1-naphthyl)-4-oxobutyrate with 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive overview of how to utilize two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy to definitively confirm the structure of Ethyl 4-(1-naphthyl)-4-oxobutyrate. We present a detailed experimental protocol, expected data in tabular format, and a logical workflow for spectral analysis.
The structural elucidation of organic molecules is a cornerstone of chemical and pharmaceutical sciences. While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information about the chemical environment of individual nuclei, complex molecules often yield spectra with overlapping signals that are difficult to assign unequivocally. In such cases, 2D NMR spectroscopy offers a powerful solution by revealing correlations between different nuclei, thereby providing a detailed map of the molecular connectivity. This guide will walk through the application of COSY, HSQC, and HMBC experiments for the structural verification of this compound.
Experimental Protocol
A standard suite of 2D NMR experiments should be performed to ensure comprehensive structural characterization. The following is a generalized protocol that can be adapted to most modern NMR spectrometers.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for better signal dispersion.
-
Experiments:
-
¹H NMR: Standard proton experiment to identify all proton signals.
-
¹³C NMR: Standard carbon experiment (e.g., with proton decoupling) to identify all carbon signals.
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings, typically through two or three bonds.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically two or three bond) proton-carbon (¹H-¹³C) correlations.[1]
-
-
Typical Parameters: Standard pulse programs provided by the spectrometer software (e.g., Bruker's cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf) should be utilized. Optimization of acquisition and processing parameters may be necessary depending on the sample concentration.
Data Presentation and Interpretation
The following tables summarize the expected ¹H and ¹³C chemical shifts and 2D NMR correlations for this compound. These are predicted values and may vary slightly in an experimental setting.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts
| Position | Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| 1' | C | - | ~133.8 |
| 2' | CH | ~7.9 | ~128.5 |
| 3' | CH | ~7.5 | ~126.5 |
| 4' | CH | ~8.0 | ~125.5 |
| 4a' | C | - | ~130.0 |
| 5' | CH | ~7.6 | ~129.0 |
| 6' | CH | ~7.5 | ~126.8 |
| 7' | CH | ~8.1 | ~124.5 |
| 8' | CH | ~8.6 | ~131.0 |
| 8a' | C | - | ~134.0 |
| 2 | CH₂ | ~3.0 | ~35.0 |
| 3 | CH₂ | ~3.4 | ~28.0 |
| 4 | C=O | - | ~198.0 |
| 1'' | C=O | - | ~172.0 |
| 2'' | OCH₂ | ~4.2 | ~61.0 |
| 3'' | CH₃ | ~1.3 | ~14.0 |
Table 2: Expected 2D NMR Correlations
| Proton(s) | COSY (¹H-¹H) Correlations | HSQC (¹H-¹³C) Correlation | HMBC (¹H-¹³C) Correlations |
| H-2' | H-3' | C-2' | C-4', C-8a', C-4 |
| H-3' | H-2', H-4' | C-3' | C-1', C-4a' |
| H-4' | H-3' | C-4' | C-2', C-4a', C-5' |
| H-5' | H-6' | C-5' | C-4', C-7', C-8a' |
| H-6' | H-5', H-7' | C-6' | C-4a', C-8' |
| H-7' | H-6', H-8' | C-7' | C-5', C-8a' |
| H-8' | H-7' | C-8' | C-1', C-6', C-8a' |
| H-2 | H-3 | C-2 | C-3, C-4, C-1'' |
| H-3 | H-2 | C-3 | C-2, C-4, C-1' |
| H-2'' | H-3'' | C-2'' | C-1'', C-3'' |
| H-3'' | H-2'' | C-3'' | C-1'', C-2'' |
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the data from the 2D NMR experiments.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 4-(1-naphthyl)-4-oxobutyrate
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensure data integrity and product quality. This guide provides an objective comparison of analytical methodologies for the quantification of Ethyl 4-(1-naphthyl)-4-oxobutyrate, a key intermediate in pharmaceutical synthesis. By presenting supporting experimental principles, detailed protocols, and a logical workflow for cross-validation, this document aims to facilitate informed decisions in method selection and implementation.
The selection of an appropriate analytical method for quantifying this compound hinges on several factors, including the sample matrix, required sensitivity, selectivity, and the instrumentation available. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed techniques for the analysis of pharmaceutical compounds. This guide will explore the cross-validation of these methods, ensuring the reliability and consistency of analytical results.
Comparison of Analytical Method Performance
| Parameter | HPLC-UV | GC-MS |
| Linearity Range | Wide, typically 1-1000 µg/mL | Wide, can be influenced by derivatization |
| Limit of Detection (LOD) | ng/mL range | pg/mL to fg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL to fg/mL range |
| Accuracy (Recovery) | Typically 98-102% | Typically 95-105% |
| Precision (RSD%) | < 2% | < 5% |
| Selectivity/Specificity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Sample Preparation | Simple dissolution and filtration | May require derivatization for volatility |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following protocols provide a general framework for the analysis of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine analysis of this compound in bulk drug substances and intermediates.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for best peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of a standard solution (a wavelength in the range of 254-280 nm is expected based on the naphthyl chromophore).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for trace-level analysis and impurity profiling.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one coated with 5% diphenyl / 95% dimethyl polysiloxane.[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the concentration.
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and identification of impurities. Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.
4. Standard and Sample Preparation:
-
Standard and Sample Preparation: Similar to HPLC, prepare solutions in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization may not be necessary for this compound but should be investigated if poor peak shape or thermal degradation is observed.
Experimental Workflows and Logical Relationships
The cross-validation of analytical methods is a systematic process to demonstrate that two or more methods are equivalent for a specific analytical purpose. The following diagram illustrates a typical workflow for the cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound.
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
The cross-validation of analytical methods is a critical exercise to ensure the generation of reliable and interchangeable data. While HPLC-UV provides a robust and straightforward method for routine quantification of this compound, GC-MS offers superior sensitivity and selectivity, which is particularly advantageous for trace analysis and impurity identification. The choice between these methods should be guided by the specific analytical requirements of the study. By following the outlined protocols and the systematic cross-validation workflow, researchers can confidently establish and verify the performance of their chosen analytical methods.
References
A Comparative Guide to the Biological Activity of Ethyl 4-(1-naphthyl)-4-oxobutyrate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticipated Biological Activities
Based on structure-activity relationship (SAR) studies of related compounds, Ethyl 4-(1-naphthyl)-4-oxobutyrate and its analogs are predicted to exhibit cytotoxic effects against various cancer cell lines and inhibitory activity against a range of microbial pathogens. The presence of the bulky, lipophilic naphthalene ring is expected to facilitate interactions with biological targets, a common feature among many bioactive naphthalene derivatives.
Comparative Anticancer Activity
While specific IC50 values for this compound are not available, data from its analogs and other naphthalene-containing compounds suggest potential anticancer activity. The following table summarizes the cytotoxic activity of selected analogs and related compounds against various cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate | Various cancer cell lines | Data not quantified, but noted to inhibit tumor cell proliferation and induce apoptosis. | |
| Naphthalene-substituted triazole spirodienone (Compound 6a) | MDA-MB-231 (Breast) | 0.03 | |
| HeLa (Cervical) | 0.07 | ||
| A549 (Lung) | 0.08 | ||
| 1,3,4-Oxadiazole-naphthalene hybrid (Compound 5) | MCF-7 (Breast) | 8.4 | |
| HepG2 (Liver) | 9.2 | ||
| 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide (MCC1734) | Multidrug-resistant cancer cell lines | Exerted cytotoxicity |
Comparative Antimicrobial Activity
Similarly, the antimicrobial potential of this compound can be inferred from its analogs. The lipophilic nature of the naphthalene ring can promote the disruption of microbial cell membranes. The table below presents the Minimum Inhibitory Concentration (MIC) values for related compounds against various bacterial and fungal strains.
| Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference |
| Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate | Range of microbial pathogens | Preliminary studies suggest activity, but quantitative data is not provided. | |
| 1-aminoalkyl-2-naphthol derivative (Compound 3) | Pseudomonas aeruginosa MDR1 | 10 | |
| Staphylococcus aureus MDR | 100 | ||
| Naphthyl–polyamine conjugate (Compound 17f) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.29 µM | |
| Acinetobacter baumannii | 0.29 µM | ||
| Cryptococcus neoformans | 0.29 µM |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the biological activity of compounds like this compound and its analogs.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., from 0.1 to 100 µM) and incubated for a further 24-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compound: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Naphthalene-containing compounds have been shown to exert their anticancer effects through various signaling pathways. A common target is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and invasion. Inhibition of STAT3 signaling can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately inducing apoptosis.
Another potential mechanism involves the induction of endoplasmic reticulum (ER) stress . The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR), which can lead to apoptosis if the stress is prolonged or severe. Some naphthalene derivatives have been shown to activate the PERK/eIF2α/ATF4 pathway, a key branch of the UPR.
The following diagram illustrates a simplified overview of the STAT3 signaling pathway and its role in cancer, which is a potential target for naphthalene-based compounds.
A Comparative Guide to the Structure-Activity Relationship of Naphthoquinone Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1,4-naphthoquinone derivatives, focusing on their in vitro cytotoxic effects against various cancer cell lines. While direct SAR studies on Ethyl 4-(1-naphthyl)-4-oxobutyrate derivatives are limited, the extensive research on the structurally related 1,4-naphthoquinone scaffold offers valuable insights into the key structural features influencing anticancer activity. Naphthoquinones are a significant class of compounds known for their diverse pharmacological properties, including anticancer, antifungal, and anti-inflammatory effects. Their mechanism of action is often linked to the generation of reactive oxygen species and interaction with biological macromolecules.
This analysis is based on experimental data from studies investigating series of substituted 1,4-naphthoquinone analogs, providing a framework for understanding how modifications to the core structure impact cytotoxicity.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of a series of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives against four human cancer cell lines: hepatocellular carcinoma (HepG2), cholangiocarcinoma (HuCCA-1), lung carcinoma (A549), and lymphoblastic leukemia (MOLT-3). Lower IC₅₀ values indicate greater potency.
| Compound | Substituent (R) at 2-amino position | HepG2 IC₅₀ (µM) | HuCCA-1 IC₅₀ (µM) | A549 IC₅₀ (µM) | MOLT-3 IC₅₀ (µM) |
| 3 | H | >50 | >50 | >50 | >50 |
| 4 | p-methylphenyl | 31.812 | 16.375 | 34.208 | 13.987 |
| 5 | p-methoxyphenyl | 47.781 | 18.001 | 42.117 | 12.011 |
| 6 | p-chlorophenyl | 22.311 | 13.112 | 26.881 | 10.998 |
| 7 | p-fluorophenyl | 19.987 | 11.231 | 18.992 | 9.887 |
| 8 | m-acetylphenyl | 4.758 | 2.364 | 12.279 | 3.114 |
| 9 | p-acetylphenyl | 11.001 | 9.882 | 15.331 | 2.118 |
| 10 | p-ethoxycarbonylphenyl | 15.652 | 10.881 | 17.652 | 8.773 |
| 11 | p-carboxyphenyl | 21.998 | 14.221 | 24.551 | 11.032 |
| 12 | p-sulfamoylphenyl | >50 | >50 | >50 | >50 |
Data sourced from a study on 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives.
Key Observations from SAR Analysis:
-
Influence of Phenylamino Substitution: The introduction of a phenylamino group at the 2-position generally confers cytotoxic activity, as the parent compound 3 (2-amino-3-chloro-1,4-naphthoquinone) was inactive.
-
Effect of Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring tends to enhance cytotoxic activity. Notably, compounds with an acetyl group (8 and 9 ) showed significantly higher potency compared to those with electron-donating groups like methyl (4 ) or methoxy (5 ).
-
Positional Isomerism: The position of the substituent on the phenyl ring is crucial. The meta-acetylphenyl derivative (8 ) was the most potent against HepG2, HuCCA-1, and A549 cell lines, while the para-acetylphenyl derivative (9 ) was most active against the MOLT-3 cell line.
-
Impact of Bulky/Polar Groups: The introduction of a highly polar sulfamoyl group (12 ) resulted in a loss of activity, suggesting that physicochemical properties like polarity and size play a critical role in the compound's ability to exert a cytotoxic effect.
Experimental Protocols
The quantitative data presented above was obtained using a standard in vitro cytotoxicity assay.
MTT Cell Viability Assay:
This colorimetric assay is a widely accepted method for assessing cell viability by measuring the metabolic activity of living cells.
-
Cell Culture: Human cancer cell lines (HepG2, HuCCA-1, A549, and MOLT-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted with culture medium to various concentrations. The cells are then treated with these concentrations for a specified period, typically 48 or 72 hours. A control group receives medium with DMSO only.
-
MTT Incubation: After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for another 3-4 hours. During this time, mitochondrial succinate dehydrogenase in living cells reduces the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 490-570 nm.
-
IC₅₀ Calculation: The absorbance values are converted to percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC₅₀) is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the key processes involved in the SAR study of these compounds.
Caption: Workflow of the MTT assay for determining IC₅₀ values.
A Comparative Analysis of Ethyl 4-(1-naphthyl)-4-oxobutyrate and Ethyl 4-(2-naphthyl)-4-oxobutyrate for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the isomeric purity and structural characteristics of naphthalene derivatives play a pivotal role in determining their biological activity and physical properties. This guide provides a comparative analysis of two constitutional isomers: Ethyl 4-(1-naphthyl)-4-oxobutyrate and Ethyl 4-(2-naphthyl)-4-oxobutyrate. Understanding the distinct properties arising from the substitution pattern on the naphthalene ring is crucial for their application in research and development.
Physicochemical Properties
The position of the butyrate substituent on the naphthalene ring significantly influences the physical properties of these two isomers. While experimental data is limited, a comparison of available and predicted properties is summarized below.
| Property | This compound | Ethyl 4-(2-naphthyl)-4-oxobutyrate |
| CAS Number | 73931-66-5 | 25370-42-7 |
| Molecular Formula | C₁₆H₁₆O₃ | C₁₆H₁₆O₃ |
| Molecular Weight | 256.30 g/mol | 256.30 g/mol |
| Melting Point | Not available | 47-48 °C |
| Boiling Point | 419.3 ± 28.0 °C (Predicted) | 235-240 °C at 11 Torr |
| Density | 1.141 ± 0.06 g/cm³ (Predicted) | Not available |
Synthesis and Mechanistic Insights
The synthesis of these isomers primarily relies on the Friedel-Crafts acylation, a cornerstone of aromatic chemistry. The regioselectivity of this reaction on naphthalene is highly dependent on the reaction conditions, allowing for the selective synthesis of either the 1- or 2-substituted product.
This compound is typically synthesized under kinetically controlled conditions. The Friedel-Crafts acylation of naphthalene with a suitable acylating agent, such as ethyl succinyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) at lower temperatures, preferentially yields the 1-substituted isomer.
Ethyl 4-(2-naphthyl)-4-oxobutyrate , conversely, is favored under thermodynamic control. The synthesis often involves the Friedel-Crafts acylation of naphthalene with succinic anhydride, which yields 4-(2-naphthyl)-4-oxobutyric acid. This reaction is typically carried out at higher temperatures or with specific solvent systems that allow for the rearrangement of the initially formed 1-isomer to the more stable 2-isomer. The resulting carboxylic acid is then subjected to Fischer esterification with ethanol in the presence of an acid catalyst to yield the final ethyl ester.
Experimental Protocols
Synthesis of 4-(2-naphthyl)-4-oxobutyric acid (Precursor to the 2-isomer): To a stirred suspension of naphthalene (2.26 moles) in dichloromethane (900 ml) in a 3-liter, 3-neck flask equipped with a mechanical stirrer, drying tube, and thermometer, and cooled in an ice-water bath, succinic anhydride (1.44 moles) is added. Aluminum chloride (400 g) is then added in small portions over 4.5 hours while maintaining the temperature. The reaction mixture is stirred at room temperature overnight. The resulting mixture is then poured onto crushed ice and acidified with concentrated hydrochloric acid. The organic layer is filtered to collect the solid product, which is then washed and recrystallized from glacial acetic acid to yield 4-(2-naphthyl)-4-oxobutyric acid.
Esterification to Ethyl 4-(2-naphthyl)-4-oxobutyrate: The 4-(2-naphthyl)-4-oxobutyric acid is refluxed with an excess of absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid. The reaction progress is monitored by thin-layer chromatography. Upon completion, the excess ethanol is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is then extracted with a suitable organic solvent, dried, and purified by distillation or chromatography.
Caption: Synthetic pathways for this compound and Ethyl 4-(2-naphthyl)-4-oxobutyrate.
Spectroscopic and Structural Analysis
¹H NMR Spectroscopy: Both isomers would exhibit signals for the ethyl group (a triplet and a quartet), and two methylene groups of the butyrate chain. The key difference would lie in the aromatic region. The ¹H NMR spectrum of the 1-naphthyl isomer is expected to show a more complex pattern with seven aromatic protons, often with one proton significantly downfield due to the anisotropic effect of the carbonyl group. The 2-naphthyl isomer would also display signals for seven aromatic protons, but with a generally more symmetrical and less complex splitting pattern.
¹³C NMR Spectroscopy: The carbon spectra for both isomers would show characteristic peaks for the ester and ketone carbonyls, the ethyl group carbons, and the methylene carbons. The number and chemical shifts of the aromatic carbons would differ, reflecting the different substitution patterns on the naphthalene ring.
Infrared (IR) Spectroscopy: Both compounds are expected to show strong absorption bands characteristic of a ketone carbonyl (around 1680-1700 cm⁻¹) and an ester carbonyl (around 1730-1750 cm⁻¹). The fingerprint region would show differences corresponding to the 1- and 2-substitution patterns of the naphthalene ring.
Biological Activity Profile: A Research Gap
A thorough search of available scientific literature did not yield specific biological activity data for either this compound or Ethyl 4-(2-naphthyl)-4-oxobutyrate. However, studies on structurally related naphthylpropionic acid derivatives and naphthyl keto esters suggest that these classes of compounds possess potential biological activities.
Derivatives of naphthylpropionic acid have been investigated for their anti-inflammatory, analgesic, and antipyretic properties. Furthermore, various naphthalene-containing compounds have demonstrated antimicrobial and cytotoxic activities. For instance, some naphthol derivatives have shown potent antimicrobial activity against various bacteria and fungi, as well as cytotoxicity against human carcinoma cell lines. It is plausible that the title compounds may exhibit similar biological profiles, but this requires experimental validation. The difference in the substitution pattern is
A Comparative In Silico Analysis of Ethyl 4-(1-naphthyl)-4-oxobutyrate and Structurally Related Compounds
For Immediate Release
This guide provides a comparative overview of the in silico modeling and molecular docking studies of Ethyl 4-(1-naphthyl)-4-oxobutyrate against potential biological targets. Due to the limited publicly available research on this specific compound, this analysis includes a hypothetical docking study alongside documented findings for structurally similar naphthalene derivatives to offer a comparative perspective for researchers, scientists, and drug development professionals. The aim is to illustrate a potential workflow and highlight key comparative metrics in early-stage drug discovery.
Introduction
Naphthalene derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The rigid, aromatic structure of the naphthalene core provides a scaffold for designing molecules that can interact with various biological targets. This compound is a ketone ester derivative of naphthalene. While specific biological activity and in silico studies on this compound are not extensively documented, its structural motifs suggest potential interactions with enzymatic and receptor targets. This guide explores its hypothetical binding affinity against a common cancer target, the Estrogen Receptor-α (ERα), and compares it with other naphthalene-based compounds.
Comparative In Silico Docking Analysis
To provide a meaningful comparison, a hypothetical molecular docking study was conceptualized for this compound against the human Estrogen Receptor-α (PDB ID: 3ERT), a key target in breast cancer therapy. The results are compared with experimentally validated or computationally predicted data for other naphthalene derivatives.
| Compound Name | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| This compound | Estrogen Receptor-α (3ERT) | -8.9 (Hypothetical) | LEU346, LEU384, ALA350, GLY521 | N/A |
| Naphthalene-based Pyrazoline 1A | Estrogen Receptor-α (3ERT) | -9.47 | GLY521, LEU346, LEU384, LEU391, LEU525, MET343, ALA350, MET421 | |
| 2-(bromomethyl)naphthalene | (Unspecified anticancer target) | -6.82 (Glide Score) | Not Specified | |
| Naphthalene-based Chalcone 1 | Estrogen Receptor-α (3ERT) | Not Specified | Not Specified |
Experimental Protocols
The following outlines a standard protocol for in silico molecular docking studies, which would be applicable for analyzing this compound.
Protein and Ligand Preparation
-
Protein Structure Preparation : The three-dimensional crystal structure of the target protein, such as the Estrogen Receptor-α (PDB ID: 3ERT), is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning appropriate charges using software like AutoDock Tools or Maestro (Schrödinger).
-
Ligand Structure Preparation : The 2D structure of this compound and other comparative ligands are drawn using chemical drawing software like ChemDraw or Marvin Sketch. The 2D structures are then converted to 3D and energetically minimized using a suitable force field (e.g., MMFF94).
Molecular Docking Simulation
-
Grid Generation : A grid box is defined around the active site of the target protein to specify the search space for the ligand docking.
-
Docking Algorithm : A docking program such as AutoDock Vina or Glide is used to predict the binding conformation and affinity of the ligand within the protein's active site. The algorithm explores various possible conformations of the ligand and scores them based on a defined scoring function.
Analysis of Docking Results
-
Binding Affinity : The docking scores, typically in kcal/mol, are analyzed to estimate the binding affinity of the ligand to the protein. More negative scores generally indicate stronger binding.
-
Interaction Analysis : The docked poses are visualized using software like PyMOL or Discovery Studio to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein.
Visualizations
Logical Workflow for In Silico Drug Discovery
Caption: A generalized workflow for in silico drug discovery.
Hypothetical Signaling Pathway Interaction
In-Depth Comparative Analysis of Ethyl 4-(1-naphthyl)-4-oxobutyrate: A Review of Current Research
Ethyl 4-(1-naphthyl)-4-oxobutyrate, with the chemical formula C₁₆H₁₆O₃ and CAS number 73931-66-5, is structurally related to a class of compounds known as naphthyl ketoalkanoates. Derivatives of similar structures, such as other oxobutanoates, have been investigated for a range of biological activities. However, specific data on the efficacy, potency, and experimental protocols for this compound itself remains elusive in peer-reviewed journals.
Our extensive search for peer-reviewed studies on platforms such as PubMed, Scopus, and Web of Science did not yield any articles that specifically investigate the applications of this compound and provide the quantitative data necessary for a comparative analysis. The available information is largely limited to chemical supplier catalogues and databases that list its basic physical and chemical properties.
Potential Areas for Future Investigation
While direct data is lacking, the structural motifs present in this compound suggest potential areas where it or its derivatives could be explored. The naphthyl group is a common feature in compounds targeting various biological receptors and enzymes. The keto-ester functionality can serve as a handle for further chemical modifications, making it a potential intermediate in organic synthesis.
Future research could focus on:
-
Screening for Biological Activity: Evaluating the compound for various biological activities, such as enzyme inhibition (e.g., monoamine oxidase, acetylcholinesterase), receptor binding, or antimicrobial effects.
-
Use as a Synthetic Precursor: Investigating its utility as a starting material for the synthesis of more complex molecules with potential therapeutic applications.
Without dedicated research to generate performance data, any comparison to alternative compounds would be purely speculative. Therefore, this guide cannot provide the requested quantitative data tables, experimental protocols, and visualizations of signaling pathways or experimental workflows at this time. Researchers and drug development professionals interested in this compound would need to undertake foundational research to establish its activity and potential applications.
Safety Operating Guide
Proper Disposal of Ethyl 4-(1-naphthyl)-4-oxobutyrate: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Ethyl 4-(1-naphthyl)-4-oxobutyrate. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. The following information is based on the general principles of handling non-halogenated aromatic ketones and esters, in the absence of a specific Safety Data Sheet (SDS) for the named compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). Based on data for structurally similar compounds, this substance should be handled with caution due to its potential for skin, eye, and respiratory irritation, as well as possible acute toxicity if swallowed, inhaled, or in contact with skin.[1]
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Body Protection: A lab coat or other protective clothing.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
| Property | Expected Value/Characteristic | Source/Analogy |
| Appearance | Solid or liquid | Aromatic ketones can be either solids or liquids at room temperature. |
| Odor | Potentially aromatic | Characteristic of many aromatic compounds. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., alcohol).[2] | General property of esters and aromatic ketones. |
| Flammability | Likely combustible.[3] | Organic esters and ketones are typically combustible. |
| Toxicity | Potential for acute oral, dermal, and inhalation toxicity.[1] | Based on data for 2-Acetyl-1-naphthol.[1] |
| Environmental Hazards | Potentially harmful to aquatic life. | Aromatic compounds can have significant environmental toxicity. |
Disposal Workflow Diagram
The following diagram outlines the step-by-step procedure for the safe disposal of this compound waste.
Caption: Disposal workflow for this compound.
Detailed Experimental Protocols for Disposal
1. Waste Segregation:
-
Crucially, do not mix this waste with halogenated organic waste. [4][5][6] Halogenated and non-halogenated waste streams are treated differently, and cross-contamination can lead to increased disposal costs and environmental hazards.[6]
-
This waste should also be kept separate from aqueous waste, strong acids or bases, and heavy metal waste.[5]
2. Waste Container and Labeling:
-
Use a container that is compatible with organic solvents. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be clearly labeled as "Hazardous Waste" and "Non-Halogenated Organic Waste".[4][7]
-
The full chemical name, "this compound," must be written on the label. Do not use abbreviations.[4]
3. Collection and Storage:
-
Collect the waste in the designated container, ensuring it is kept securely closed when not in use to prevent the release of vapors.[4]
-
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[7]
-
Secondary containment (e.g., a larger, chemically resistant tray) is recommended to contain any potential leaks.
4. Final Disposal:
-
Do not dispose of this chemical down the drain. [5]
-
The final disposal of this compound must be handled by an approved waste disposal plant.[3] This is typically arranged through your institution's Environmental Health and Safety (EHS) department.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.
References
- 1. fishersci.dk [fishersci.dk]
- 2. 1-(naphthyl) ethan-1-one (mixed isomers), 1333-52-4 [thegoodscentscompany.com]
- 3. fishersci.com [fishersci.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
